27-Hydroxy-7-keto Cholesterol
Description
Historical Perspective on Oxysterol Discovery and Research
The study of cholesterol oxidation products, or oxysterols, dates back to 1913, when they were first described by I. Lifschütz. uzh.ch These initial discoveries were primarily of oxysterols formed through non-enzymatic processes, typically involving oxygenation at the sterol ring. uzh.ch It took another half-century for enzymatically derived oxysterols, which are mainly oxygenated on the side chain, to be discovered. uzh.ch
A pivotal moment in the field was the formulation of the "oxysterol hypothesis" over two decades ago, which proposed that the regulatory effects of cholesterol on its own synthesis are mediated by its oxidized metabolites rather than cholesterol itself. ahajournals.org This hypothesis gained further traction with the discovery of nuclear receptors, such as the liver X receptors (LXRs), that bind oxysterols with high affinity. ahajournals.org
However, for many years, progress in oxysterol research was significantly hindered by analytical challenges. uzh.ch The low cellular concentrations of oxysterols, their presence in complex mixtures dominated by an excess of cholesterol, and their chemical properties made accurate separation, detection, and identification difficult. uzh.ch The development of advanced analytical techniques, particularly liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) within the last two decades, has been instrumental in overcoming these hurdles and has led to most of the key discoveries in the field. uzh.ch
Biochemical Classification and Significance within Oxysterol Metabolism
27-Hydroxy-7-keto Cholesterol, also known as 7-keto-27-hydroxycholesterol or (25R)26-Hydroxy-7-oxocholesterol, is classified as a doubly oxidized oxysterol, meaning it has undergone oxidation at two positions on the cholesterol molecule. portlandpress.comsigmaaldrich.com It features a ketone group at the 7-position of the sterol B-ring and a hydroxyl group at the 27-position on the side chain. sigmaaldrich.comnih.gov
This compound occupies a specific niche within the intricate network of oxysterol metabolism. It is formed from the oxidation of 7-ketocholesterol (B24107) (also called 7-oxocholesterol or 7-OC) by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). sigmaaldrich.combioscientifica.com This enzyme is a key player in the acidic pathway of bile acid synthesis and is responsible for hydroxylating cholesterol and other sterols at the 27-position. bioscientifica.comscielo.br
Furthermore, this compound is involved in a metabolic equilibrium with 7β,(25R)26-dihydroxycholesterol (also called 7β,27-dihydroxycholesterol or 7β,26-diHC). This interconversion is catalyzed by hydroxysteroid 11-β dehydrogenase (HSD11B) enzymes. portlandpress.comsigmaaldrich.com This metabolic relationship highlights the dynamic nature of oxysterol profiles within cells and tissues.
Interactive Table: Key Enzymes in this compound Metabolism
| Enzyme | Abbreviation | Function |
| Sterol 27-hydroxylase | CYP27A1 | Catalyzes the formation of this compound from 7-ketocholesterol. sigmaaldrich.combioscientifica.com |
| Hydroxysteroid 11-β dehydrogenase | HSD11B | Catalyzes the interconversion of this compound and 7β,27-dihydroxycholesterol. portlandpress.comsigmaaldrich.com |
| Cholesterol 7α-hydroxylase | CYP7A1 | Involved in the synthesis of 7-ketocholesterol from 7-dehydrocholesterol (B119134). bioscientifica.com |
Current Research Landscape Pertaining to this compound
Recent research has illuminated the role of this compound as a potent bioactive molecule, particularly in cell signaling. A significant finding is its function as a ligand and agonist for the Smoothened (SMO) protein. portlandpress.comsigmaaldrich.com SMO is a critical component of the Hedgehog (Hh) signaling pathway, which plays a fundamental role in embryonic development and tissue differentiation. portlandpress.com Mis-activation of the Hh pathway is implicated in the development of certain cancers, such as basal cell carcinoma. portlandpress.com Notably, this compound exhibits a strong affinity for SMO. sigmaaldrich.com
The involvement of oxysterols in cancer is a burgeoning area of investigation. nih.gov While research has linked oxysterols like 27-hydroxycholesterol (B1664032) (27-HC) and 7-ketocholesterol (7-KC) to breast cancer progression and resistance to chemotherapy drugs like doxorubicin (B1662922), the specific roles are complex and context-dependent. nih.govresearchgate.netoncotarget.com For instance, 27-HC has been shown to promote tumor development and can influence the expression of transporters involved in drug efflux. researchgate.nettaylorandfrancis.com 7-KC has been found to decrease the cytotoxicity of doxorubicin in certain breast cancer cells through pathways involving the estrogen receptor. nih.gov The discovery that this compound directly modulates the Hh pathway, a pathway known to be dysregulated in cancer, opens new avenues for understanding how cholesterol metabolism can influence carcinogenesis. portlandpress.comnih.gov
Beyond cancer, the measurement of specific oxysterols is proving valuable for diagnosing rare inborn errors of cholesterol metabolism and may serve as biomarkers for disease progression, particularly in neurodegenerative disorders. portlandpress.comutexas.edu
Interactive Table: Research Findings on this compound and Related Oxysterols
| Compound | Research Area | Key Findings | Citations |
| This compound | Cell Signaling | Acts as a potent agonist for the Smoothened (SMO) protein in the Hedgehog signaling pathway. | portlandpress.comsigmaaldrich.com |
| 27-Hydroxycholesterol (27-HC) | Cancer Biology | Promotes tumor development and can contribute to drug resistance. researchgate.nettaylorandfrancis.com Functions as a selective estrogen receptor modulator. researchgate.net | researchgate.nettaylorandfrancis.com |
| 7-Ketocholesterol (7-KC) | Cancer Biology | Decreases the efficacy of doxorubicin in breast cancer cells. nih.gov Its levels are elevated in some cancer patients. oncotarget.com | nih.govoncotarget.com |
| 7β,27-dihydroxycholesterol | Cell Signaling / Immunology | Interconverted from this compound. portlandpress.comsigmaaldrich.com Found to be an activator of the nuclear receptor RORγt, driving IL-17 production. portlandpress.com | portlandpress.comsigmaaldrich.com |
Compound Nomenclature
| Common Name/Abbreviation | Systematic Name/Alternate Name |
| This compound | 7-keto-27-hydroxycholesterol; (25R)26-Hydroxy-7-oxocholesterol; 7-Oxo-cholest-5-en-3β,27-diol |
| 7-ketocholesterol | 7-OC; 7-Oxocholesterol; (3β)-3-Hydroxycholest-5-en-7-one |
| 27-hydroxycholesterol | 27-HC; (3β,25R)-Cholest-5-ene-3,26-diol |
| 7β,27-dihydroxycholesterol | 7β,26-diHC; 7β,(25R)26-dihydroxycholesterol |
| Cholesterol | Cholest-5-en-3β-ol |
| Doxorubicin | (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione |
| Verapamil | (RS)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-isopropylvaleronitrile |
| Fulvestrant | (7α,17β)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol |
Structure
3D Structure
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNAJBFFWWMSEW-ANDJGGKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720800 | |
| Record name | (3beta)-3,26-Dihydroxycholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148988-28-7 | |
| Record name | (3beta)-3,26-Dihydroxycholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of 27 Hydroxy 7 Keto Cholesterol
Enzymatic Generation of 27-Hydroxy-7-keto Cholesterolnih.govbioscientifica.com
The enzymatic production of 27-Hydroxy-7-keto Cholesterol is primarily a consequence of the sequential or independent actions of specific cytochrome P450 enzymes and other oxidoreductases.
Several cytochrome P450 enzymes play crucial roles in the biosynthesis of oxysterols, including the precursors to this compound.
CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme is a key player in the alternative, or acidic, pathway of bile acid synthesis. wikipedia.orgbiorxiv.orgdiva-portal.orgnih.govmdpi.comki.se It catalyzes the hydroxylation of cholesterol at the C-27 position to form 27-hydroxycholesterol (B1664032). wikipedia.orgbiorxiv.orgki.senih.govnih.gov CYP27A1 is expressed in various tissues, including the liver, macrophages, and the brain. wikipedia.orgdiva-portal.orgnih.govpreprints.orgnih.gov Importantly, CYP27A1 can also metabolize 7-ketocholesterol (B24107) (7KC) by hydroxylating it at the C-27 position, thereby initiating its degradation into more water-soluble products. nih.govbioscientifica.comnih.govresearchgate.net Studies with purified recombinant CYP27A1 have shown that it metabolizes 7KC at a higher rate than cholesterol itself. nih.gov
CYP7A1 (Cholesterol 7α-hydroxylase): Located in the endoplasmic reticulum of hepatocytes, CYP7A1 is the rate-limiting enzyme in the classic, or neutral, pathway of bile acid synthesis. wikipedia.orgnih.govnih.govmdpi.compreprints.org It converts cholesterol to 7α-hydroxycholesterol. wikipedia.orgnih.govmdpi.com While its primary role is in bile acid production, CYP7A1 can also catalyze the oxidation of 7-dehydrocholesterol (B119134) to 7-ketocholesterol. bioscientifica.comuniprot.orgnih.govnih.govnih.gov This represents an alternative enzymatic route to the formation of the 7-keto group.
CYP7B1 (Oxysterol 7α-hydroxylase): This enzyme, also found in the endoplasmic reticulum, is widely expressed in various tissues. researchgate.netwikipedia.orgnih.govnih.gov It is responsible for the 7α-hydroxylation of oxysterols like 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol. researchgate.netwikipedia.orguniprot.orgnih.govnih.govnih.gov This action is a critical step in the catabolism of these oxysterols, channeling them towards bile acid synthesis. nih.govresearchgate.netwikipedia.orgnih.gov Mutations in the CYP7B1 gene can lead to an accumulation of 27-hydroxycholesterol in the circulation. nih.gov
Beyond enzymatic synthesis, 7-ketocholesterol, a key precursor, is predominantly formed through the non-enzymatic autoxidation of cholesterol. bioscientifica.comnih.govresearchgate.netplos.org This process involves the reaction of cholesterol with reactive oxygen species (ROS). nih.gov The C-7 position of cholesterol is particularly susceptible to oxidation, making 7-ketocholesterol a common product of this process. nih.gov
The enzymes involved in the biosynthesis of this compound and its precursors are localized in specific subcellular compartments, which is crucial for the regulation of these metabolic pathways.
| Enzyme | Subcellular Localization |
| CYP27A1 | Mitochondria nih.govwikipedia.orgdiva-portal.orgpreprints.orgki.se |
| CYP7A1 | Endoplasmic Reticulum wikipedia.orgnih.gov |
| CYP7B1 | Endoplasmic Reticulum wikipedia.orgnih.gov |
Autoxidative Pathways in 7-Keto Cholesterogenesis
Precursor-Product Relationships in Oxysterol Synthesisnih.govbioscientifica.comwikipedia.orgbiorxiv.orgdiva-portal.orghmdb.canih.govnih.govnih.gov
The synthesis of this compound can occur through different routes, highlighting the complex interplay between various oxysterols.
Route 1: 27-hydroxylation followed by 7-oxidation: Cholesterol is first converted to 27-hydroxycholesterol by CYP27A1. biorxiv.orgdiva-portal.org Subsequently, 27-hydroxycholesterol can undergo oxidation at the C-7 position.
Route 2: 7-oxidation followed by 27-hydroxylation: Cholesterol is first oxidized to 7-ketocholesterol, either enzymatically by CYP7A1 acting on 7-dehydrocholesterol or through autoxidation. bioscientifica.comnih.govnih.govnih.gov 7-ketocholesterol is then hydroxylated at the C-27 position by CYP27A1 to form this compound. nih.gov
Route 3: From 7-dehydrocholesterol: CYP7A1 can directly convert 7-dehydrocholesterol, a cholesterol precursor, into 7-ketocholesterol. bioscientifica.comnih.govnih.govnih.gov
The following table summarizes the key precursor-product relationships:
| Precursor | Enzyme | Product |
| Cholesterol | CYP27A1 | 27-Hydroxycholesterol |
| Cholesterol | Autoxidation | 7-Ketocholesterol |
| 7-Dehydrocholesterol | CYP7A1 | 7-Ketocholesterol bioscientifica.comnih.govnih.govnih.gov |
| 7-Ketocholesterol | CYP27A1 | This compound nih.gov |
| 27-Hydroxycholesterol | CYP7B1 | 7α,27-dihydroxycholesterol |
| 7β-hydroxycholesterol | 11β-HSD2 | 7-Ketocholesterol bioscientifica.com |
Degradation and Further Metabolic Transformations of 27-Hydroxy-7-keto Cholesterolnih.govbioscientifica.comhmdb.ca
Once formed, this compound can undergo further metabolic transformations, leading to its inactivation and elimination. nih.govbioscientifica.com
Several enzymatic pathways contribute to the inactivation of this compound and its precursor, 7-ketocholesterol. bioscientifica.com
Esterification: Like other oxysterols, this compound can be esterified, which is a common mechanism for sterol transport and storage. bioscientifica.com
Sulfation: Sulfation is a major detoxification pathway for oxysterols. bioscientifica.comsmolecule.com The enzyme sterol sulfotransferase SULT2B1b can sulfate (B86663) 7-ketocholesterol, increasing its water solubility and facilitating its elimination. smolecule.comnih.gov
Reduction by 11β-HSD1: The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can reduce the 7-keto group of 7-ketocholesterol to a hydroxyl group, forming 7β-hydroxycholesterol. bioscientifica.comoup.com This conversion is considered a detoxification step, as 7β-hydroxycholesterol is generally less cytotoxic than 7-ketocholesterol. smolecule.com 11β-HSD1 can also act on 7-keto-25-hydroxycholesterol, reducing it to 7β,25-dihydroxycholesterol. The reverse reaction, the oxidation of 7β-hydroxycholesterol to 7-ketocholesterol, can be catalyzed by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). bioscientifica.comresearchgate.net
Conversion to More Polar Metabolites and Bile Acid Precursors
The metabolic fate of this compound, an intermediate in oxysterol catabolism, is primarily directed towards the formation of more water-soluble compounds, facilitating their elimination. This conversion is a critical step in detoxification and is closely linked to the acidic pathway of bile acid synthesis.
The principal enzyme governing this transformation is the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase (CYP27A1). nih.govnih.govbioscientifica.com CYP27A1, a versatile enzyme with broad substrate specificity, is responsible for the initial 27-hydroxylation of 7-ketocholesterol (7KCh) to form this compound (also referred to as 3β,27-dihydroxy-5-cholesten-7-one or 7KCh-27OH). nih.govnih.gov Research has shown that CYP27A1 not only synthesizes this compound but also catalyzes its subsequent oxidation. nih.gov
In a multi-step reaction, CYP27A1 further oxidizes the 27-hydroxyl group of this compound. This process involves the sequential formation of a C27 aldehyde and ultimately a C26 carboxylic acid. uniprot.org The resulting product is the more polar metabolite, 3β-hydroxy-5-cholesten-7-one-26-oic acid (referred to as 7KCh-27COOH). nih.gov Studies using purified recombinant human CYP27A1 have demonstrated that with sufficient enzyme concentration and reaction time, 7-ketocholesterol can be almost completely converted to this acidic metabolite. nih.gov This conversion of a lipid-soluble precursor into a water-soluble product is a key detoxification mechanism. nih.gov
This metabolic cascade has been identified in various tissues, including liver cells and the retinal pigment epithelium (RPE). nih.govnih.gov In HepG2 cells, a human hepatoblastoma cell line, the production of these water-soluble metabolites from 7-ketocholesterol was significantly diminished by inhibitors of CYP27A1, confirming the enzyme's crucial role. nih.gov Similarly, both this compound and its acidic derivative, 3β-hydroxy-5-cholesten-7-one-26-oic acid, have been detected in bovine RPE, highlighting the importance of this pathway in eliminating noxious oxysterols from ocular tissues. nih.gov The products of this pathway are considered bile acid precursors, entering the acidic branch of bile acid synthesis for eventual excretion. nih.govjci.org
Table 1: Key Enzymes in the Metabolism of this compound
| Enzyme | Name | Function | Location | Citations |
|---|---|---|---|---|
| CYP27A1 | Sterol 27-hydroxylase | Catalyzes the conversion of 7-ketocholesterol to this compound and its further oxidation to 3β-hydroxy-5-cholesten-7-one-26-oic acid. | Mitochondria of various tissues, including liver and retinal pigment epithelium. | nih.govnih.govbioscientifica.comuniprot.org |
Efflux and Transport Mechanisms (e.g., ABCG1)
The cellular removal of this compound and its precursor, 7-ketocholesterol, is a vital process to prevent their accumulation and potential toxicity. This efflux is largely mediated by members of the ATP-binding cassette (ABC) transporter superfamily, with a prominent role attributed to ABCG1. ahajournals.orgpnas.org
ABCG1 facilitates the efflux of various sterols, including cholesterol and specific oxysterols, from cells to high-density lipoprotein (HDL) particles. ahajournals.orgplos.orgahajournals.org Research has specifically identified 7-ketocholesterol as a substrate for ABCG1-mediated transport. ahajournals.orgpnas.org This process is considered a crucial protective mechanism, as demonstrated in macrophages and endothelial cells, where ABCG1-promoted efflux to HDL protects the cells from oxysterol-induced apoptosis. ahajournals.orgpnas.org The transporter has a specific requirement for both ABCG1 and HDL to effectively export 7-ketocholesterol. pnas.org
While direct studies on the transport of this compound are less common, the established role of ABCG1 in exporting its immediate precursor, 7-ketocholesterol, strongly suggests that its hydroxylated metabolites are also substrates for this efflux pathway. The conversion to more polar forms, such as this compound, is part of a broader strategy for elimination, which includes active transport out of the cell. nih.gov In vivo studies support the importance of this transporter; mice with a deficiency in ABCG1 show accumulation of 7-ketocholesterol in macrophages and aortic endothelial cells. pnas.orgmdpi.com
The interaction between ABCG1 and oxysterols can be complex. For instance, while ABCG1 overexpression was found to blunt the cellular effects of 27-hydroxycholesterol and 25-hydroxycholesterol, it did not affect the repression of the SREBP-2 pathway by 7-ketocholesterol, indicating a high degree of substrate specificity in its regulatory functions. nih.gov Nonetheless, its primary role in the physical transport and efflux of toxic oxysterols like 7-ketocholesterol is well-documented. pnas.orgplos.orgnih.gov Once effluxed from peripheral cells to HDL, these oxysterols can be transported to the liver for further metabolism into bile acids and excretion. pnas.org
Table 2: Key Transporters in the Efflux of 7-ketocholesterol and its Metabolites
| Transporter | Name | Function | Acceptor | Citations |
|---|---|---|---|---|
| ABCG1 | ATP-binding cassette transporter G1 | Mediates the efflux of 7-ketocholesterol and other oxysterols from cells. | High-density lipoprotein (HDL) | ahajournals.orgpnas.orgplos.orgahajournals.org |
Molecular and Cellular Mechanisms of Action of 27 Hydroxy 7 Keto Cholesterol
Nuclear Receptor Modulation
27-Hydroxy-7-keto cholesterol has been identified as a significant modulator of several nuclear receptors, which are key transcription factors regulating a wide array of physiological functions.
27-hydroxycholesterol (B1664032) (27HC) is recognized as an endogenous agonist for Liver X Receptors (LXRs), which are critical regulators of cholesterol, fatty acid, and glucose homeostasis. nih.govwikipedia.org LXRs, which include isoforms LXRα and LXRβ, form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. nih.govwikipedia.org Upon activation by ligands like 27HC, LXRs upregulate the expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporters ABCA1 and ABCG1. nih.govnih.gov This action is part of a feedback loop to maintain cholesterol homeostasis; when cholesterol levels rise, the production of oxysterols like 27HC increases, leading to LXR activation and subsequent promotion of cholesterol removal from cells. nih.gov
However, the interaction is complex, as LXR signaling can be context-specific and its effects on cellular functions like immune response can vary. nih.gov Studies have shown that while 27HC induces LXR target genes, the inhibition of LXR can lead to differential regulation of other genes induced by 27HC, suggesting both LXR-dependent and -independent mechanisms of action. nih.gov For instance, in macrophages, the induction of some inflammatory and cell surface molecules by 27HC is modulated by LXR activity. nih.gov
| Receptor | Interaction with this compound | Key Downstream Effects | References |
|---|---|---|---|
| Liver X Receptor (LXR) | Agonist | Upregulation of cholesterol efflux genes (ABCA1, ABCG1) | nih.govnih.gov |
27-hydroxycholesterol is the first identified endogenous selective estrogen receptor modulator (SERM). frontiersin.orgnih.govmdpi.com This means it can act as either an agonist or an antagonist of estrogen receptors (ERα and ERβ) depending on the tissue and the specific cellular context. nih.govresearchgate.net 27HC binds directly to both ERα and ERβ, with a higher affinity for ERβ. frontiersin.org This binding is competitive with 17β-estradiol. researchgate.net
The SERM activity of 27HC is attributed to its ability to induce unique conformational changes in the ERs, which in turn affects the recruitment of coactivators and corepressors to the receptor complex. nih.gov For example, in the vasculature, 27HC acts as an ER antagonist, inhibiting estrogen-dependent nitric oxide production. frontiersin.org Conversely, in certain breast cancer cells, 27HC can act as a partial agonist, promoting cell proliferation and the expression of ER target genes. nih.govresearchgate.net This tissue-specific action underscores the complexity of its role in estrogen signaling. researchgate.net
| Receptor Subtype | Binding Affinity (Ki) | Observed Action | References |
|---|---|---|---|
| Estrogen Receptor α (ERα) | 1.32 μM | Agonist/Antagonist (tissue-specific) | frontiersin.orgresearchgate.net |
| Estrogen Receptor β (ERβ) | 0.42 μM | Agonist/Antagonist (tissue-specific) | frontiersin.org |
The Retinoic Acid Receptor-Related Orphan Receptors (RORs), specifically RORα and RORγ, are nuclear receptors that play crucial roles in development, metabolism, and immunity. nih.gov Certain oxysterols, including 7-oxygenated sterols like 7-ketocholesterol (B24107), have been identified as high-affinity ligands for both RORα and RORγ. nih.gov These 7-oxygenated sterols generally act as inverse agonists, suppressing the transcriptional activity of these receptors. nih.gov
In contrast, other oxysterols such as 27-hydroxycholesterol have been reported to function as agonists of RORγ. nih.gov Specifically, 7α,27-dihydroxycholesterol and 7β,27-dihydroxycholesterol, which are metabolites of 27-hydroxycholesterol, are considered potent RORγt agonists that drive the differentiation of Th17 cells, a key process in the immune response. pnas.org This suggests that the hydroxylation status of the cholesterol molecule dictates its effect on ROR activity, with 7-oxygenated sterols acting as inverse agonists and certain 27-hydroxylated forms acting as agonists.
| Receptor | Interaction with Related Oxysterols | Functional Outcome | References |
|---|---|---|---|
| RORα | Inverse agonist (7-oxygenated sterols) | Suppression of transcriptional activity | nih.gov |
| RORγ | Inverse agonist (7-oxygenated sterols) / Agonist (27-hydroxylated forms) | Suppression or activation of transcriptional activity | nih.govnih.gov |
Estrogen Receptor (ER) Interactions and Selective Modulation
Membrane-Associated Receptor and Channel Interactions
Beyond its effects on nuclear receptors, this compound can also influence cellular signaling through its interactions with receptors and channels located in the cell membrane.
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that mediate a wide range of physiological responses. mdpi.com Cholesterol itself is known to be an important allosteric modulator of GPCR function, affecting receptor stability, oligomerization, and ligand binding. mdpi.comelifesciences.org Oxysterols like 27-hydroxycholesterol, due to their structural similarity to cholesterol, can also interact with and modulate GPCRs. nih.gov
Studies on the GPCR CXCR4 have shown that 27-hydroxycholesterol can displace cholesterol from its binding sites on the receptor. biorxiv.org This displacement, particularly at the dimer interface and near critical signaling residues, can alter the receptor's conformation and impair its signaling capacity. biorxiv.org This suggests that 27-hydroxycholesterol can act as a modulator of GPCR function by altering the lipid environment of the receptor and through direct interactions. biorxiv.org
Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns. nih.gov Emerging evidence indicates that certain oxysterols, including 27-hydroxycholesterol, can act as endogenous ligands for TLRs, particularly TLR4. nih.gov The activation of TLR4 by 27-hydroxycholesterol can trigger downstream signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines and matrix metalloproteinases. nih.gov
This interaction has been implicated in the pathogenesis of atherosclerosis, where the accumulation of 27-hydroxycholesterol in plaques may contribute to inflammation and plaque instability by activating TLR4 on immune cells like macrophages. nih.gov The activation of the TLR4/NF-κB axis by 27-hydroxycholesterol highlights a direct link between cholesterol metabolism and innate immune responses. nih.gov
Ion Channel (e.g., Ca2+, K+) Modulation
This compound, often referred to in literature as 7-ketocholesterol (7KC), has been shown to disrupt cellular ion homeostasis, particularly by modulating calcium (Ca2+) and potassium (K+) channels.
Free 7KC can permeabilize the plasma membrane, leading to a disruption of calcium channels. nih.gov This results in an increased influx of extracellular Ca2+ as well as mobilization of Ca2+ from intracellular stores. nih.govmdpi.com This elevation in cytosolic free calcium is a critical event that can trigger various downstream signaling cascades, including those leading to apoptosis. nih.govscielo.brresearchgate.net Studies have demonstrated that this influx can be mitigated by Ca2+ channel blockers. scielo.br The activation of the P2X7 receptor, which is involved in Na+/Ca2+ influx and K+ efflux, is also associated with 7KC-induced cell death. researchgate.net
In addition to its effects on calcium, 7KC has been observed to disrupt potassium (K+) homeostasis. Research on murine oligodendrocytes and microglial cells indicates that the lipotoxicity of 7KC contributes to a breakdown of K+ homeostasis, leading to an increase in intracellular potassium concentration. researchgate.net This is associated with modulations in the levels of the Kv3.1b potassium channel. researchgate.net
Enzyme Activity Modulation (e.g., HMG-CoA Reductase, Cholesterol 7α-hydroxylase)
7-Ketocholesterol is a potent inhibitor of key enzymes involved in cholesterol metabolism and bile acid synthesis. hmdb.caselleckchem.commedchemexpress.com It strongly inhibits 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. hmdb.caselleckchem.com Furthermore, it acts as a strong competitive inhibitor of cholesterol 7α-hydroxylase (CYP7A1), the first and rate-limiting step in the classic pathway of bile acid synthesis. hmdb.camedchemexpress.comnih.gov The inhibition of CYP7A1 by 7KC has been structurally elucidated, revealing a rigidity in the active site that accounts for its inhibitory effect. hmdb.ca
| Enzyme | Action of 7-Ketocholesterol | Reported Values | Cell/System |
| HMG-CoA Reductase | Inhibition | Strong inhibitor | General |
| Cholesterol 7α-hydroxylase (CYP7A1) | Competitive Inhibition | IC₅₀ ~1 µM; Kᵢ(app) ~5.6-6.8 μM | Reconstituted enzymatic reaction |
Intracellular Signaling Pathway Perturbations
7-Ketocholesterol significantly perturbs multiple intracellular signaling pathways, leading to a cascade of cellular responses including inflammation, apoptosis, and cell cycle arrest.
The mitogen-activated protein kinase (MAPK) pathways are critical regulators of cellular stress responses, and 7KC has been shown to selectively activate certain branches of this family.
p38-MAPK: Numerous studies have demonstrated that 7KC activates the p38 MAPK pathway. nih.govplos.orgoncotarget.com In human umbilical vein endothelial cells (HUVECs), stimulation with 7KC enhanced the TNFα-induced activation of p38 MAPK, with phosphorylation peaking between 30 and 120 minutes. medchemexpress.complos.org This activation is implicated in the upregulation of adhesion molecules like E-selectin, contributing to endothelial inflammation. medchemexpress.complos.org
ERK1/2: The extracellular signal-regulated kinase (ERK1/2) pathway is also activated by 7KC. nih.govoncotarget.comnih.gov This activation can be part of a survival pathway that delays apoptosis, as demonstrated by the use of MEK inhibitors which block ERK activation. researchgate.net In other contexts, such as in retinal pigment epithelial (RPE) cells, the 7KC-induced inflammatory response is mediated through the ERK signaling pathway. nih.gov
JNK: In contrast to p38 MAPK and ERK1/2, studies have shown that 7KC does not typically activate the c-Jun N-terminal kinase (JNK) pathway in endothelial cells. medchemexpress.complos.org
| Pathway Component | Effect of 7-Ketocholesterol | Cellular Context |
| p38-MAPK | Activation / Phosphorylation | HUVECs, ARPE-19 retina epithelial cells |
| ERK1/2 | Activation / Phosphorylation | ARPE-19 retina epithelial cells, Human monocytic THP-1 cells |
| JNK | No significant effect/activation | HUVECs |
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, and 7KC is a potent activator of this pathway. nih.govplos.org The consensus in the literature is that NF-κB-mediated cytokine production is the primary pathway for 7KC-induced inflammation. plos.org In human aortic endothelial cells, a calcium channel blocker was shown to reduce the nuclear translocation of the NF-κB p65 subunit induced by 7KC. mdpi.com In ARPE-19 cells, 7KC-mediated cytokine induction occurs mainly through NF-κB activation. arvojournals.org The activation of NF-κB by 7KC can be partially mediated through Toll-like receptor 4 (TLR4). plos.orgplos.org Inhibition of NF-κB has been shown to significantly reduce the expression of inflammatory cytokines such as IL-1β, IL-6, and IL-8 in response to 7KC. plos.org
The PI3K/Akt/mTOR signaling pathway, crucial for cell growth, proliferation, and survival, is also modulated by 7KC. Studies have shown that 7KC can induce the phosphorylation of Akt. nih.govoncotarget.com In hepatoma cells, 7KC has been found to induce P-glycoprotein through a PI3K/mTOR signaling mechanism. oncotarget.com Furthermore, in breast cancer cells, the reduction in doxorubicin (B1662922) sensitivity caused by 7KC could be reversed by inhibitors of PI3K, Akt, and the mammalian target of rapamycin (B549165) (mTOR), demonstrating a clear crosstalk with this pathway. oncotarget.com
7-Ketocholesterol has been shown to induce DNA damage, which in turn activates the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-Related (ATR) signaling pathways. These pathways are critical for the DNA damage response, leading to cell cycle arrest and facilitating DNA repair. In endothelial cells, 7KC stimulates the phosphorylation of both ATM and ATR, as well as their downstream checkpoint kinases, Chk1 and Chk2. oncotarget.comnih.gov This activation suggests that 7KC induces oxidative DNA damage, which triggers these response pathways to maintain genome stability. nih.gov
Akt/mTOR Signaling Pathway Crosstalk
Lipid Raft and Membrane Fluidity Effects
Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins, acting as platforms for cellular signaling. Research has shown that 7KC preferentially accumulates in these lipid raft domains in various cell types, including rat smooth muscle cells and oligodendrocytes. nih.gov However, its presence within these domains is disruptive. Unlike cholesterol, which promotes the formation and stability of ordered lipid domains, 7KC is less effective at inducing this ordering. znaturforsch.com
Studies using model membranes have revealed that the substitution of cholesterol with 7KC can dramatically reduce the formation of detergent-resistant membranes (DRMs), which are biochemical surrogates for lipid rafts. znaturforsch.com This disruption is attributed to the polar nature of the 7-keto group. This additional keto group, in proximity to the 3β-hydroxyl group, alters the sterol's orientation within the bilayer, causing it to tilt and disrupting the tight packing of adjacent lipids. znaturforsch.comahajournals.org This interference with lipid packing impairs the formation of the liquid-ordered (Lo) phase characteristic of rafts. ahajournals.org
The impact on membrane fluidity is complex. While some studies report that 7KC enhances plasma membrane rigidity nih.gov, others suggest it renders lipid bilayers less condensed and more fluid than cholesterol sciengine.com. Coarse-grained molecular dynamics simulations offer a nuanced view, showing that while both cholesterol and 7KC can decrease the lateral area and inhibit the lateral diffusion of lipids, they exert opposite effects on the order parameters of the lipid tails. ahajournals.org Specifically, 7KC has been shown to decrease lipid order compared to cholesterol. ahajournals.org This disruption of membrane organization and fluidity can have profound consequences on the function of membrane-associated proteins and signaling pathways that are dependent on the specific lipid environment of rafts. ahajournals.orgoup.com
Table 1: Effects of 7-Ketocholesterol on Membrane Properties
| Property | Effect of 7-Ketocholesterol (Compared to Cholesterol) | Research Finding | Cell/System Studied | Citation |
| Lipid Raft Association | Accumulates in lipid raft domains. | Preferential association with membrane lipid raft domains was observed. | A7R5 smooth muscle cells | oup.com |
| Raft/Domain Formation | Less effective in forming ordered lipid domains; can disrupt phase separation. | Dramatically reduced the extent of DRM formation and ordered lipid phase separation. | Model membranes (DOPC/DPPC/Sterol) | znaturforsch.com |
| Membrane Fluidity | Increases fluidity; renders bilayer less condensed. | Found to make lipid bilayers less condensed and more fluid. | Model membranes | sciengine.com |
| Lipid Packing/Order | Decreases lipid order. | Has an opposite effect to cholesterol on the lipid order parameters of all lipids. | Coarse-grained molecular dynamics simulations | ahajournals.org |
Mitochondrial Function and Bioenergetics
The presence of 7-ketocholesterol (7KC) is strongly associated with significant mitochondrial dysfunction, impacting cellular energy production and viability. A primary and early event in 7KC-induced toxicity is the disruption of the mitochondrial membrane potential (ΔΨm). oup.com In human retinal pigment epithelial (ARPE-19) cells, treatment with 7KC led to a 2.2-fold decrease in ΔΨm. nih.gov This depolarization of the inner mitochondrial membrane uncouples the electron transport chain from ATP synthesis, leading to a severe bioenergetic crisis.
This loss of ΔΨm is accompanied by a marked reduction in ATP levels. sciengine.comoup.com Studies in human brain endothelial cells and murine oligodendrocytes (158N cells) have confirmed that exposure to 7KC results in a significant decrease in cellular ATP production. sciengine.comoup.com The impairment of oxidative phosphorylation is a key feature of this toxicity. In 158N oligodendrocytes, the decrease in ATP and NAD+ was directly linked to an impairment of the tricarboxylic acid (TCA) cycle. This was evidenced by significantly reduced levels of key TCA cycle intermediates, including pyruvate, citrate, fumarate, and succinate (B1194679), while lactate (B86563) levels increased, suggesting a metabolic shift towards glycolysis. sciengine.commdpi.com
Furthermore, 7KC induces structural and molecular damage to mitochondria. It can trigger the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway. ahajournals.org This release occurs without mitochondrial swelling, suggesting a conformational change in the mitochondrial outer membrane. ahajournals.org In ARPE-19 cells, 7KC was also found to cause significant damage to mitochondrial DNA and decrease the levels of mitochondrial structural proteins like porin. nih.gov Interestingly, prolonged exposure to low, non-lethal doses of 7KC in ARPE-19 cells led to an upregulation of proteins involved in oxidative phosphorylation (Complexes I-V) and mitochondrial fission, suggesting a potential compensatory mechanism to maintain function by removing damaged mitochondria. arvojournals.org Despite this, the cells showed a significant increase in ATP production from glycolysis, indicating a persistent impairment in mitochondrial respiration. arvojournals.org
Table 2: Research Findings on 7-Ketocholesterol's Impact on Mitochondrial Bioenergetics
| Parameter | Effect Observed | Cell Line / Model | Quantitative Data (if available) | Citation |
| Mitochondrial Membrane Potential (ΔΨm) | Significant decrease/depolarization. | ARPE-19 cells | 2.2-fold lower than control. | nih.gov |
| ATP Production | Significant decrease. | Human brain endothelial cells | - | oup.com |
| TCA Cycle Intermediates | Pyruvate, citrate, fumarate, and succinate levels significantly reduced. | 158N oligodendrocytes | - | sciengine.commdpi.com |
| NAD+ Levels | Reduced. | 158N oligodendrocytes | - | sciengine.com |
| Glycolysis | Upregulated; increased ECAR. | ARPE-19 cells (low dose) | Significantly upregulated in a dose-dependent manner. | arvojournals.org |
| Cytochrome c | Released from mitochondria into the cytosol. | Rabbit aortic smooth muscle cells | 65% release at 8 hours. | ahajournals.org |
| Mitochondrial DNA | Significant damage to full-length mtDNA. | ARPE-19 cells | - | nih.gov |
Endoplasmic Reticulum Stress Induction and Unfolded Protein Response
7-ketocholesterol (7KC) is a potent inducer of endoplasmic reticulum (ER) stress, activating the protective, and ultimately pro-apoptotic, Unfolded Protein Response (UPR). The accumulation of unfolded or misfolded proteins in the ER lumen, triggered by insults like 7KC, leads to the activation of three canonical ER stress sensors: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). znaturforsch.comahajournals.org
Evidence from various cell types demonstrates that 7KC activates all three branches of the UPR. In human aortic smooth muscle cells (SMCs) and endothelial cells, 7KC treatment leads to the activation of IRE1. nih.govahajournals.org Activated IRE1 functions as an endoribonuclease that unconventionally splices X-box-binding protein 1 (XBP1) mRNA. This spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. mdpi.com The activation of the IRE1 pathway by 7KC has been shown to link to the pro-apoptotic JNK signaling pathway. nih.govahajournals.org
The PERK pathway is also robustly activated by 7KC. ahajournals.orgnih.gov Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which attenuates global protein translation but selectively promotes the translation of Activating Transcription Factor 4 (ATF4). arvojournals.orgahajournals.org ATF4, in turn, induces the expression of numerous stress-response genes, most notably the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). oup.comarvojournals.org Increased expression of CHOP is a well-documented consequence of 7KC treatment in SMCs, macrophages, and retinal cells. ahajournals.orgoup.com Knockdown of ATF4 or CHOP has been shown to reduce 7KC-mediated cytokine induction and cell death, highlighting the critical role of the PERK-ATF4-CHOP axis in its cytotoxicity. arvojournals.org
The third UPR sensor, ATF6, is also activated in response to 7KC. znaturforsch.comahajournals.org Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic domain. This fragment then moves to the nucleus to activate the transcription of ER chaperones, such as the 78 kDa glucose-regulated protein (GRP78/Bip). oup.com Upregulation of GRP78/Bip is a hallmark of ER stress and is consistently observed in 7KC-treated cells, reflecting the cell's attempt to manage the increased load of unfolded proteins. nih.govmdpi.com Together, the coordinated activation of the IRE1, PERK, and ATF6 pathways by 7KC constitutes a major mechanism of its cellular toxicity, linking membrane-level insults to downstream signaling cascades that determine cell fate.
Pathophysiological Roles and Mechanistic Implications of 27 Hydroxy 7 Keto Cholesterol
Inflammation and Immune Response Modulation
The accumulation of 7-ketocholesterol (B24107) is a key event in the development of chronic inflammatory conditions. nih.govtandfonline.com This oxysterol is a potent modulator of the immune system, initiating and perpetuating inflammatory responses through its effects on various immune cells. nih.gov The conversion to 27-hydroxy-7-keto cholesterol represents a biological attempt to mitigate this 7-KC-driven inflammation.
7-ketocholesterol plays a significant role in macrophage biology, particularly in promoting a pro-inflammatory M1 phenotype, which is critical in the progression of diseases like atherosclerosis and osteoarthritis. nih.govbmj.comresearchgate.net Studies show that 7-KC can bind to Toll-like receptor 4 (TLR4) on macrophages, which stimulates the classical M1 maturation pathway. bmj.comresearchgate.net This activation results in macrophages that are positive for inducible nitric oxide synthase (iNOS) and are primed to secrete pro-inflammatory mediators. bmj.comresearchgate.net
In human monocyte-derived macrophages, 7-KC potentiates a pro-inflammatory state in both M1 and M2 phenotypes. For M1 macrophages, it increases the expression of the antigen-presenting molecule HLA-DR. nih.gov In models of cholesterol-induced hepatitis, liver macrophages activated by 7-KC are key drivers of inflammation. doi.org This polarization toward a dominant M1 phenotype is a crucial mechanism by which 7-KC contributes to chronic inflammatory diseases. doi.orgnih.gov
While the direct effects of 7-ketocholesterol on T-lymphocyte differentiation are less characterized than its impact on macrophages, the broader family of oxysterols is known to be deeply involved in T-cell function. For instance, the secondary oxysterol 7α,25-dihydroxycholesterol (a derivative of 25-hydroxycholesterol) is a known chemoattractant for T-lymphocytes and other immune cells through its interaction with the EBI2 receptor, and it plays a role in guiding Th17 cells, which are implicated in autoimmune diseases. mdpi.com Given that 7-KC is a powerful inflammatory stimulus within tissues like atherosclerotic plaques, it contributes to the creation of a microenvironment rich in cytokines that directs the recruitment and function of various immune cells, including T-lymphocytes.
A primary mechanism through which 7-ketocholesterol exerts its pro-inflammatory effects is by inducing the production of a wide array of cytokines and chemokines from various cell types, including endothelial cells and macrophages. nih.gov Interleukin-8 (IL-8 or CXCL8), a potent neutrophil chemoattractant, is significantly upregulated by 7-KC in endothelial cells and human monocytic cells. nih.govoncotarget.commdpi.com This induction contributes to the recruitment of inflammatory cells to sites of injury or plaque formation. oncotarget.commdpi.com
7-KC also stimulates the expression of other key inflammatory mediators, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govresearchgate.net The induction of these cytokines often occurs via the activation of signaling pathways involving NF-κB and mitogen-activated protein kinases (MAPKs) like p38 and ERK. nih.govplos.org While some oxysterols are potent inducers of chemokines like CCL2, CCL3, and CCL4, studies have shown that 7-KC specifically upregulates IL-8 without significantly affecting MCP-1 (CCL2) expression in endothelial cells. plos.orgresearchgate.net
| Cytokine/Chemokine | Effect of 7-Ketocholesterol | Affected Cell Type(s) | Associated Signaling Pathway(s) | Reference |
|---|---|---|---|---|
| IL-8 (CXCL8) | Upregulation / Increased Secretion | Endothelial Cells, Macrophages, RPE Cells | p38 MAPK, PI3K/Akt, NF-κB, ERK | nih.govoncotarget.complos.org |
| TNF-α | Upregulation | Brain Endothelial Cells | Not specified | researchgate.net |
| IL-1β | Upregulation / Increased Secretion | Endothelial Cells, RPE Cells | TLR4, EGFR | nih.govsci-hub.seplos.org |
| IL-6 | Upregulation / Increased Secretion | RPE Cells | AKT-PKCζ-NFκB, p38 MAPK, ERK | nih.gov |
| CCL2 (MCP-1) | No significant effect | Endothelial Cells | Not applicable | plos.org |
The accumulation of 7-ketocholesterol is a hallmark of numerous age-related and chronic inflammatory diseases. tandfonline.combioscientifica.com Its pro-inflammatory and cytotoxic properties link it directly to the pathogenesis of atherosclerosis, Alzheimer's disease, age-related macular degeneration, and certain cancers. nih.govplos.org In Alzheimer's disease models, elevated levels of 7-KC are found in the brain, where it contributes to oxidative stress and neuroinflammation, partly by activating microglia. biorxiv.org Its presence in atherosclerotic lesions is a major driver of the chronic inflammation that characterizes the disease. nih.govsci-hub.se There is also emerging evidence for its role in other inflammatory conditions, such as Niemann-Pick disease and osteoarthritis, where it can promote M1 macrophage polarization in synovial tissue. bmj.combioscientifica.com
Cytokine and Chemokine Production Regulation (e.g., IL-8, TNF-α, CCL2, CCL3, CCL4, CXCL8)
Atherosclerosis and Cardiovascular Homeostasis
7-ketocholesterol is one of the most abundant and toxic oxysterols found in human atherosclerotic lesions and is considered more atherogenic than cholesterol itself. nih.govsci-hub.se Its presence is strongly associated with adverse cardiovascular outcomes and total mortality in patients with coronary artery disease. ahajournals.org 7-KC disrupts cardiovascular homeostasis by promoting endothelial dysfunction, macrophage necrosis, and the development of unstable plaques. ahajournals.org The metabolic conversion of 7-KC to this compound is a protective mechanism that is overwhelmed in the pathological context of atherosclerosis.
The endothelium is a primary target of 7-ketocholesterol's damaging effects. 7-KC induces endothelial dysfunction through several interconnected mechanisms. It is cytotoxic to endothelial cells at high concentrations, inducing apoptosis and necrosis. oncotarget.comresearchgate.net At non-toxic doses, it disrupts normal endothelial function by:
Upregulating Adhesion Molecules : 7-KC enhances the expression of E-selectin, ICAM-1, and VCAM-1 on the endothelial surface. This promotes the adhesion and subsequent infiltration of leukocytes and monocytes into the arterial wall, a critical initiating step in atherosclerosis. plos.orgsci-hub.se
Promoting Inflammation : As detailed previously, 7-KC stimulates endothelial cells to produce pro-inflammatory cytokines like IL-8, creating a localized inflammatory environment. oncotarget.complos.org
Inducing Oxidative and ER Stress : Cellular accumulation of 7-KC triggers the production of reactive oxygen species (ROS) and induces endoplasmic reticulum (ER) stress, leading to cell damage and apoptosis. oncotarget.comahajournals.org
Impairing Vasodilation : Studies have shown that 7-KC can disrupt ion transport by inhibiting Na,K-ATPase activity, which can interfere with vascular relaxation pathways. cellmolbiol.org
| Experimental Condition | Monocyte Adhesion (cells/field) | Key Finding | Reference |
|---|---|---|---|
| TNF-α + Cholesterol (50 μM) | 13.1 ± 0.54 | 7-KC significantly enhanced monocyte adhesion to activated endothelial cells compared to cholesterol. | plos.org |
| TNF-α + 7-Ketocholesterol (50 μM) | 18.9 ± 0.35 |
Foam Cell Formation and Lipid Accumulation
The formation of foam cells, which are macrophages laden with lipids, is a hallmark of the early stages of atherosclerosis. researchgate.net 7-ketocholesterol (7KC) plays a significant role in this process. It is a major component of oxidized low-density lipoprotein (oxLDL) and is found in high concentrations in atherosclerotic plaques. researchgate.netnih.gov
Macrophages take up 7KC through scavenger receptors, such as CD36, which leads to the accumulation of intracellular lipids and their transformation into foam cells. researchgate.net This accumulation of cholesterol esters within lysosomes can disrupt their normal pH, impairing their function and contributing to a state resembling a lysosomal storage disorder. researchgate.net
Studies have shown that treating macrophages with 7KC induces the esterification of cholesterol and 7KC itself, resulting in the formation of intracellular lipid droplets. researchgate.net This process is a key feature of foam cell development. Furthermore, neuropeptide Y (NPY) has been shown to prevent 7KC-induced foam cell formation by reducing lipid droplet accumulation in macrophages. researchgate.net
The accumulation of 7KC and other oxysterols like 7-α-hydroxycholesterol and 27-hydroxycholesterol (B1664032) in foam cells is associated with endoplasmic reticulum (ER) stress, macrophage apoptosis, and plaque necrosis. nih.gov Specifically, 7KC has been shown to induce monocyte differentiation into macrophages and subsequent foam cell formation. ahajournals.org This process is accompanied by oxidative stress and can lead to apoptosis in macrophages, further contributing to the progression of atherosclerotic lesions. ahajournals.org
Plaque Stability and Progression
7-ketocholesterol (7KC) is a critical factor in the progression and stability of atherosclerotic plaques. ahajournals.org As a major oxysterol present in these lesions, its accumulation contributes to several pathological processes. oup.com
Cellular accumulation of 7KC within macrophages promotes both oxidative and endoplasmic reticulum stress, which can lead to apoptosis and necrosis of these cells. ahajournals.org The death of macrophages within the plaque contributes to the formation of a necrotic core, a key feature of advanced and unstable lesions. nih.govahajournals.org
In vitro studies have demonstrated that treating smooth muscle cells with 7KC induces autophagy, a cellular stress response. oup.com This is evidenced by extensive vacuolization, protein ubiquitination, and the processing of LC3-I to its autophagosome-specific form, LC3-II. ahajournals.orgoup.com While autophagy can be a survival mechanism, its occurrence in plaque smooth muscle cells may reflect cellular distress that could impact plaque stability. oup.com
Furthermore, 7KC contributes to the inflammatory environment within the plaque. It can induce the expression of pro-inflammatory molecules in endothelial cells, leading to the recruitment of more monocytes to the vessel wall. ahajournals.org High plasma levels of 7KC have been associated with an increased risk of cardiovascular events and total mortality in patients with stable coronary artery disease, highlighting its clinical relevance in plaque progression. ahajournals.org
Conversely, strategies that promote the efflux of 7KC from macrophages have been shown to protect against endothelial dysfunction and prevent the development of atherosclerosis in animal models. ahajournals.org Additionally, combination therapy with statins and ezetimibe (B1671841) has been shown to lower levels of 27-hydroxycholesterol and lead to greater coronary plaque regression compared to statin monotherapy. jst.go.jp
Neuroinflammation and Neurodegeneration
Oxysterols, including 7-ketocholesterol (7KC), are implicated in the pathophysiology of various neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease, and Huntington's disease. nih.govpreprints.org Unlike cholesterol, certain oxysterols can cross the blood-brain barrier (BBB) and accumulate in brain tissue, where they can exert neurotoxic effects. nih.gov While it's not definitively established whether 7KC crosses the BBB from the periphery or is formed endogenously within the brain, its presence in brain tissue is associated with significant damage. nih.gov
In the context of AD, levels of some oxysterols like 27-hydroxycholesterol (27-OHC), 7β-hydroxycholesterol, and 7KC are significantly increased in the brain. frontiersin.org 7KC, a product of cholesterol oxidation, is linked to the pro-inflammatory environment observed in neurodegenerative conditions. biorxiv.org
Microglial Activation and Astrocyte Reactivity
7-ketocholesterol (7KC) is a potent activator of microglia, the resident immune cells of the central nervous system. researchgate.net This activation drives a pro-inflammatory phenotype, often referred to as M1 activation, leading to the production of inflammatory factors. researchgate.net The resulting neurotoxic microglial phenotype can induce neuronal programmed cell death through mechanisms such as increased nitric oxide production. researchgate.net
Research using a mouse model of Alzheimer's disease (3xTg) has shown elevated levels of 7KC in the brain. biorxiv.orgnih.gov Interestingly, depleting microglia from these mice resulted in reduced brain 7KC levels, suggesting a role for microglia in its production or accumulation. biorxiv.orgnih.gov
Neuronal Apoptosis and Survival Pathways
7-ketocholesterol (7KC) is highly cytotoxic to neuronal cells and is implicated in their degeneration. nih.govbioscientifica.com It can induce a form of cell death known as oxiapoptophagy, which involves a combination of oxidative stress, apoptosis, and autophagy. bioscientifica.com
The apoptotic process triggered by 7KC in neuronal cells involves the mitochondrial pathway. bioscientifica.com This is characterized by an influx of calcium ions, which activates calmodulin and calcineurin. researchgate.net This, in turn, leads to the dephosphorylation of Bad, mitochondrial depolarization, and the release of pro-apoptotic factors like cytochrome c, apoptosis-inducing factor (AIF), and endonuclease-G from the mitochondria into the cytosol. researchgate.net Subsequently, caspases-3, -7, -8, and -9 are activated, leading to the execution of the apoptotic program. researchgate.net
Furthermore, 7KC can inhibit the pro-survival PI3K/Akt signaling pathway, further tipping the balance towards cell death. nih.govresearchgate.net The overproduction of reactive oxygen species (ROS) induced by 7KC also contributes to the decrease in mitochondrial membrane potential and intracellular glutathione (B108866) levels, exacerbating cellular damage. researchgate.net
Interestingly, pre-treatment of neuronal cells with sub-lethal concentrations of other oxysterols, such as 24S-hydroxycholesterol (24SOHC), 25-hydroxycholesterol (B127956), and 27-hydroxycholesterol, can induce an adaptive response that protects against subsequent 7KC-induced cytotoxicity. nih.gov This protective effect is mediated through the activation of the liver X receptor (LXR) signaling pathway and the subsequent upregulation of the ATP-binding cassette transporter G1 (ABCG1). nih.gov
Blood-Brain Barrier Integrity and Oxysterol Transport
The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances between the peripheral circulation and the central nervous system. mdpi.com While cholesterol itself does not cross the BBB, certain oxysterols, including 27-hydroxycholesterol (27-OHC), can traverse this barrier. nih.govfrontiersin.orgmdpi.com The influx of 27-OHC into the brain is influenced by its concentration in the plasma and the integrity of the BBB. frontiersin.orgmdpi.com Conditions like hypercholesterolemia can increase the permeability of the BBB, potentially leading to a greater influx of 27-OHC. frontiersin.org
Once in the brain, 27-OHC is metabolized to 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) by the enzyme CYP7B1. frontiersin.orgfrontiersin.org This metabolic conversion helps maintain a concentration gradient that drives the influx of 27-OHC. frontiersin.org
While the ability of 7-ketocholesterol (7KC) to cross the BBB has not been definitively established, its presence in brain tissue suggests it either crosses from the periphery or is formed from the oxidation of endogenous cholesterol within the brain. nih.gov An alternative or additional hypothesis is that elevated levels of oxysterols, including 7KC, can damage the BBB itself, compromising its integrity. nih.gov This damage could then facilitate the entry of other harmful substances into the brain, further contributing to neuroinflammation and neurodegeneration. bioscientifica.com
Studies have shown that oxysterols can affect the endothelial cells that form the BBB. For instance, 7KC can contribute to the endoplasmic reticulum stress induced by oxidized LDL in the endothelial lining of arteries, a process that could potentially occur at the BBB as well. bioscientifica.com
Synaptic Dysfunction and Amyloid-β Production
The oxysterol 27-hydroxycholesterol (27-OHC) has been implicated in the pathology of neurodegenerative conditions, particularly Alzheimer's disease, through its impact on synaptic function and amyloid-β (Aβ) plaque formation. frontiersin.org Studies have demonstrated that elevated levels of 27-OHC can lead to synaptic dysfunction and impair the morphology of neurons. frontiersin.orgfrontiersin.org In mouse models, treatment with 27-OHC has been associated with an increase in Aβ plaques within the hippocampus. frontiersin.org This is significant as synaptic dysfunction is a primary characteristic of many neurodegenerative diseases. frontiersin.org
The mechanism by which 27-OHC exerts these effects is multifaceted. It is known to be a major peripheral oxysterol that can cross the blood-brain barrier, and its levels in the brain are linked to plasma cholesterol concentrations. frontiersin.orgaging-us.com In conditions of hypercholesterolemia, the permeability of the blood-brain barrier can be compromised, potentially leading to an increased influx of 27-OHC into the brain. frontiersin.orgmdpi.com Within the central nervous system, 27-OHC can promote neuroinflammation and has been shown to influence the production and clearance of Aβ. frontiersin.orgmdpi.com While some research suggests that the balance between 24S-hydroxycholesterol (24S-HC), primarily produced in the brain, and 27-OHC may affect Aβ production, other studies indicate that 24-OHC can also trigger neuronal cell death and increase the activity of β-secretase, an enzyme involved in Aβ generation. researchgate.netportlandpress.com
Cell Proliferation, Apoptosis, and Autophagy in Disease Contexts
The oxysterol 27-hydroxycholesterol (27-HC) and its related compound 7-ketocholesterol (7-KC) are bioactive molecules that can significantly influence fundamental cellular processes such as proliferation, programmed cell death (apoptosis), and autophagy. nih.govnih.gov Their effects are often context-dependent, varying with cell type, concentration, and duration of exposure. nih.gov
Regulation of Cell Cycle Progression
Cholesterol and its metabolites play a crucial role in the regulation of the cell cycle. plos.org Inhibition of cholesterol biosynthesis can lead to cell cycle arrest, typically in the G1 phase. plos.org
While direct studies on the specific effects of this compound on cell cycle progression are limited, research on related oxysterols provides some insights. For instance, 7-ketocholesterol (7-KC) has been shown to induce G0/G1 and G2/M cell cycle arrest in endothelial cells at higher concentrations. nih.gov It achieves this by inhibiting the expression of key cell cycle proteins like cyclin-dependent kinase 1 (Cdk1) and cyclin B1. nih.gov
In the context of cancer, 27-HC has been observed to promote the proliferation of certain cancer cells, such as ERβ-positive lung cancer cells. frontiersin.org Conversely, at higher concentrations, 27-HC can decrease cell growth and induce apoptosis in C6 glioma cells and breast cancer cells. nih.govoncotarget.com 7-KC has also demonstrated a biphasic effect on breast cancer cell growth, stimulating it at low concentrations and inhibiting it at higher ones. oncotarget.com
| Compound | Cell Line | Effect on Cell Cycle | Key Findings | Citation |
|---|---|---|---|---|
| 7-Ketocholesterol (7-KC) | EAHY endothelial cells | G0/G1 and G2/M arrest | Inhibited Cdk1 and cyclin B1 expression. | nih.gov |
| 27-Hydroxycholesterol (27-HC) | ERβ-positive lung cancer cells | Promotes proliferation | Effect is dependent on estrogen receptor β. | frontiersin.org |
| 27-Hydroxycholesterol (27-HC) | C6 glioma cells | Decreased viability, increased apoptosis | Altered cholesterol homeostasis. | nih.gov |
| 7-Ketocholesterol (7-KC) | MCF-7 breast cancer cells | Biphasic: stimulates at low concentrations, inhibits at high concentrations | Influences cell growth depending on the dose. | oncotarget.com |
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Oxiapoptophagy, Ferroptosis)
Oxysterols, including 7-KC and 27-HC, are potent inducers of programmed cell death. nih.govnih.gov The specific pathway activated often depends on the cellular context and the specific oxysterol.
Apoptosis: 7-KC is a well-described inducer of apoptosis in a variety of cell types. nih.gov It can trigger caspase-dependent pathways, leading to the characteristic features of apoptotic cell death. aston.ac.uk 27-HC has also been shown to induce apoptosis in certain cancer cells. nih.gov
Oxiapoptophagy: A specific form of cell death termed "oxiapoptophagy" has been associated with 7-KC and 7β-hydroxycholesterol (7β-OHC). nih.govaston.ac.ukresearchgate.netnih.gov This process is characterized by a combination of oxidative stress, apoptosis, and autophagy. nih.govnih.gov 7-KC induces the overproduction of reactive oxygen species (ROS), which contributes to cellular damage and triggers the apoptotic cascade. nih.gov This form of cell death has been observed in various cell lines, including human monocytic U937 cells and murine oligodendrocyte 158N cells. nih.gov
The induction of oxiapoptophagy by 7-KC is a complex process involving the interplay of oxidative stress, the apoptotic machinery, and autophagic pathways. researchgate.net
| Compound | Cell Type | Mode of Cell Death | Key Characteristics | Citation |
|---|---|---|---|---|
| 7-Ketocholesterol (7-KC) | Various | Apoptosis | Caspase activation. | aston.ac.uk |
| 7-Ketocholesterol (7-KC) | Human monocytic U937 cells, murine oligodendrocyte 158N cells | Oxiapoptophagy | ROS overproduction, apoptosis, and autophagy. | nih.gov |
| 7β-Hydroxycholesterol (7β-OHC) | Various | Oxiapoptophagy | Similar to 7-KC, involves oxidative stress and apoptosis. | researchgate.net |
| 27-Hydroxycholesterol (27-HC) | C6 glioma cells | Apoptosis | Associated with altered cholesterol homeostasis. | nih.gov |
Information specifically linking this compound to ferroptosis was not found in the provided search results.
Autophagic Flux Modulation
Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death, depending on the circumstances. nih.gov Oxysterols can modulate autophagic flux, the dynamic process of autophagy from initiation to completion.
27-HC has been shown to induce a pro-survival autophagic response in human promonocytic U937 cells at low micromolar concentrations. nih.gov This response involves the upregulation of autophagic proteins like LC3 and Beclin 1 and is dependent on the generation of reactive oxygen species (ROS). nih.gov The activation of the Nrf2 antioxidant response pathway and its interaction with the autophagy receptor p62 are also crucial in this 27-HC-induced survival signaling. nih.gov
In contrast, high concentrations of 7-KC have been reported to cause autophagic cell death in vascular smooth muscle cells. nih.gov Interestingly, this autophagic response induced by 7-KC can attenuate apoptosis induced by other stimuli. nih.gov In the context of non-alcoholic fatty liver disease (NAFLD), the addition of 7-KC to the diet suppressed the autophagy process in the liver of obese mice, leading to decreased expression of several autophagy-related genes (Atgs). frontiersin.org This reduction in autophagy contributed to the accumulation of lipids in the liver. frontiersin.org
The modulation of autophagy by oxysterols is therefore a complex phenomenon, with the outcome (cell survival or death) being influenced by the specific oxysterol, its concentration, and the cell type. nih.gov
Metabolic Disorders and Lipid Homeostasis
Oxysterols, including 27-HC and 7-KC, are deeply involved in the regulation of lipid homeostasis and have been implicated in the pathophysiology of metabolic disorders. frontiersin.orgfrontiersin.orgnih.govaston.ac.ukresearchgate.net
Hepatic Lipid Metabolism and Steatosis
The liver is a central organ in cholesterol metabolism, and oxysterols play a significant role in regulating hepatic lipid balance. aging-us.com 7-ketocholesterol (7-KC) is a quantitatively important oxysterol found in atherosclerotic lesions and is metabolized in the liver. nih.gov The initial step in its metabolism is hydroxylation at the 27th position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), forming this compound. nih.govbioscientifica.com This product is then further metabolized into water-soluble forms, likely bile acids, for excretion. nih.gov
In the context of non-alcoholic fatty liver disease (NAFLD), a condition characterized by the accumulation of fat in the liver (steatosis), oxysterols are considered contributing factors. nih.gov High-fat and high-cholesterol diets can lead to the accumulation of oxysterols like 7-KC in the liver, causing hepatocyte ballooning, inflammation, and steatosis. nih.gov
Studies in obese mouse models have shown that dietary supplementation with a small amount of 7-KC accelerates hepatic lipid accumulation and macrophage infiltration. frontiersin.org This exacerbation of hepatic steatosis by 7-KC was associated with a suppression of the autophagy process in the liver. frontiersin.org The accumulation of 7-KC in hepatocytes can lead to cytotoxicity, inflammation, and fibrosis, potentially promoting the progression of NAFLD to more severe forms like non-alcoholic steatohepatitis (NASH). frontiersin.orgnih.gov
| Compound | Organ/System | Effect | Mechanism | Citation |
|---|---|---|---|---|
| 7-Ketocholesterol (7-KC) | Liver | Metabolized to this compound | Action of sterol 27-hydroxylase (CYP27A1). | nih.govbioscientifica.com |
| 7-Ketocholesterol (7-KC) | Liver (in obese models) | Accelerates hepatic steatosis and inflammation | Suppression of autophagy, leading to lipid accumulation. | frontiersin.org |
| Oxysterols (general) | Liver | Contribute to NAFLD pathogenesis | Induce hepatocyte ballooning, inflammation, and cytotoxicity. | nih.gov |
Insulin (B600854) Sensitivity and Glucose Homeostasis
Currently, there is a lack of direct scientific evidence detailing the specific role of this compound in modulating insulin sensitivity and systemic glucose homeostasis. The regulation of glucose in the body is a complex process involving a delicate balance of hormones to maintain normal blood glucose levels, essential for cellular energy nih.govatrainceu.comresearchgate.net. While the precursor, 7-ketocholesterol, and the related compound, 27-hydroxycholesterol, are known to be involved in various metabolic processes, their direct lineage does not automatically confer the same functions to the this compound metabolite. Further investigation is required to determine if this compound has any significant impact on the pathways governing insulin signaling and glucose management.
Adipose Tissue Remodeling and Adipogenesis
The specific functions of this compound in adipose tissue remodeling and adipogenesis have not been characterized in the existing scientific literature. Adipose tissue is a critical organ for regulating systemic energy balance, and its remodeling involves dynamic changes in cell size and number, immune cell populations, and extracellular matrix composition nih.govnih.gov. While other oxysterols, such as 27-hydroxycholesterol, have been shown to influence adiposity and inflammatory signaling in adipose tissue, it is unknown if this compound possesses similar activities nih.govnih.gov. Research has yet to explore whether this metabolite plays a role in adipocyte differentiation, lipid storage, or the pathological remodeling of fat tissue associated with metabolic disorders lipedema.orgplos.org.
Oxidative Stress Responses and Antioxidant Defense
The primary role of this compound in the context of oxidative stress appears to be as a product of a detoxification pathway. Its precursor, 7-ketocholesterol, is a well-established noxious oxysterol that induces pro-inflammatory and pro-apoptotic effects, largely driven by its capacity to generate oxidative stress nih.govnih.gov. The enzymatic conversion of 7-ketocholesterol to this compound by CYP27A1 is a mechanism to mitigate this toxicity nih.govnih.govnih.govuniprot.org.
Generation of Reactive Oxygen Species (ROS)
There is no direct evidence to suggest that this compound is a significant generator of reactive oxygen species (ROS). Instead, its formation is a response to the presence of its ROS-inducing precursor, 7-ketocholesterol nih.govnih.gov. ROS are highly reactive chemical species formed from oxygen, and their overproduction can lead to cellular damage, a state known as oxidative stress wikipedia.orgmdpi.commdpi.com. 7-ketocholesterol is known to cause an overproduction of ROS, contributing to its cytotoxicity researchgate.netnih.gov. The metabolism of 7-ketocholesterol into this compound serves to remove this initial oxidative threat, suggesting that the metabolite itself is likely less reactive or is an intermediate for further, more efficient elimination from the cell nih.govnih.gov.
Impact on Cellular Antioxidant Systems (e.g., Nrf2 pathway, GSH)
The direct impact of this compound on cellular antioxidant systems like the Nrf2 pathway or glutathione (GSH) levels is not documented. These systems are crucial for cellular defense against oxidative stress nih.govmdpi.com. The Keap1-Nrf2 pathway is a primary regulator of cytoprotective genes that encode antioxidant and detoxification enzymes mdpi.comfrontiersin.org. The precursor molecule, 7-ketocholesterol, has been shown to induce oxidative stress that can lead to the depletion of intracellular GSH researchgate.net. Therefore, the conversion of 7-ketocholesterol to this compound can be inferred as a process that alleviates the burden on these antioxidant systems by removing the offending agent nih.gov. However, whether this compound itself can actively modulate the Nrf2 pathway or GSH metabolism remains an open area for research.
Epigenetic Modulation and Gene Expression Regulation
Specific studies on the role of this compound in epigenetic modulation, such as DNA methylation or histone modification, have not been reported durect.com. The broader class of oxysterols is known to influence gene expression by acting as ligands for nuclear receptors, thereby regulating complex signaling networks researchgate.netkoreascience.kr. While the precursor 7-ketocholesterol and the related compound 27-hydroxycholesterol have demonstrated effects on gene expression, these findings cannot be directly extrapolated to this compound without specific investigation.
Advanced Research Methodologies for 27 Hydroxy 7 Keto Cholesterol Studies
Analytical Chemistry Approaches for Quantification in Biological Matrices
Accurate quantification of 27-Hydroxy-7-keto Cholesterol in complex biological matrices is fundamental to understanding its physiological and pathological roles. Due to its low abundance and potential for artefactual formation during sample handling, highly sensitive and specific analytical methods are required. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of oxysterols like this compound. nih.govmdpi.com To enhance volatility and thermal stability for GC analysis, oxysterols are typically derivatized, commonly as trimethylsilyl (B98337) (TMS) ethers. nih.govmdpi.com This derivatization step is crucial for achieving the stable derivatives needed for accurate analysis. mdpi.com
In a typical GC-MS workflow, samples undergo hydrolysis, often with ethanolic potassium hydroxide, to release esterified oxysterols. nih.gov This is followed by extraction of the sterols, often using liquid-liquid extraction with solvents like n-hexane, and a clean-up step using solid-phase extraction (SPE) to separate them from the bulk of cholesterol. nih.govnih.gov The final step before injection into the GC-MS system is derivatization. nih.gov Selected ion monitoring (SIM) mode is frequently used to enhance sensitivity and selectivity, allowing for the detection of specific ions characteristic of the derivatized this compound. nih.govmdpi.com This methodology has been successfully applied to determine levels of this compound in various biological samples, including plasma. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for oxysterol analysis due to its high sensitivity, selectivity, and applicability to a wide range of biological samples without the need for derivatization in some cases. nih.govmdpi.comuio.no This technique is particularly advantageous as oxysterols are often difficult to analyze by atmospheric pressure ionization mass spectrometry because they lack easily ionizable functional groups. acs.org
LC-MS/MS methods often employ solid-phase extraction (SPE) for sample cleanup and enrichment of oxysterols. mdpi.comuio.no Chromatographic separation is typically achieved using reverse-phase columns, such as C18 or phenyl-hexyl columns. mdpi.comsurrey.ac.uknih.gov The use of tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, allows for highly selective and sensitive quantification of low-concentration lipids like this compound. mdpi.com This approach has been validated for the reproducible measurement of oxysterols in tissues and cells. surrey.ac.uk
Isotope Dilution Mass Spectrometry for Absolute Quantification
For the most accurate and precise quantification, isotope dilution mass spectrometry is the gold standard. nih.govnih.govswan.ac.uk This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled this compound) to the sample at the beginning of the preparation process. nih.govnih.gov This internal standard behaves almost identically to the endogenous analyte throughout extraction, purification, and ionization, thus correcting for any sample loss or variation during the analytical procedure. nih.govnih.gov
Both GC-MS and LC-MS/MS can be utilized with isotope dilution. nih.govnih.gov This approach provides absolute quantification of the target analyte and is considered the most reliable method for determining oxysterol concentrations in biological fluids like plasma and cerebrospinal fluid. nih.govavantiresearch.com
Sample Preparation Strategies for Oxysterol Analysis (e.g., derivatization, extraction)
Effective sample preparation is a critical and often challenging step in oxysterol analysis, aimed at extracting the analytes, removing interferences, and preventing the artificial oxidation of cholesterol. nih.govresearchgate.net
Extraction: The process typically begins with the extraction of total lipids from the biological matrix. nih.gov Common methods involve the use of solvent mixtures like chloroform (B151607) and methanol (B129727) (Folch or Bligh-Dyer methods) or methyl tert-butyl ether. mdpi.comnih.gov To prevent artefactual oxidation during preparation, antioxidants such as butylated hydroxytoluene (BHT) are routinely added to the extraction solvents. nih.govuio.no
Saponification: To measure the total amount of an oxysterol (both free and esterified forms), an alkaline hydrolysis step, known as saponification, is employed. nih.govnih.gov This is often performed at room temperature to minimize the degradation of sensitive oxysterols like 7-ketocholesterol (B24107). nih.gov
Solid-Phase Extraction (SPE): Following extraction and saponification, SPE is a crucial step for purifying and concentrating the oxysterols. nih.govnih.gov C18 or polymeric hydrophilic-lipophilic balanced (HLB) cartridges are commonly used. nih.gov SPE effectively separates oxysterols from the much more abundant cholesterol, which can interfere with the analysis and be a source of artefactual oxidation. nih.gov
Derivatization: For GC-MS analysis, derivatization to form trimethylsilyl (TMS) ethers is a standard procedure to increase the volatility and stability of oxysterols. nih.govmdpi.com For LC-MS analysis, while not always necessary, derivatization can significantly enhance sensitivity. acs.orgcaymanchem.com A popular strategy is enzyme-assisted derivatization for sterol analysis (EADSA), which involves enzymatic oxidation followed by derivatization with reagents like Girard's P (GP) hydrazine. caymanchem.comresearchgate.net This introduces a charged group, improving ionization efficiency in electrospray ionization (ESI) mass spectrometry. acs.orgcaymanchem.com
Cellular and Molecular Biological Techniques
To elucidate the biological functions and mechanisms of action of this compound, researchers utilize a variety of in vitro cellular and molecular biology techniques. These approaches allow for controlled investigations into the compound's effects on cellular pathways and processes.
Cell Culture Models for Mechanistic Studies
Specific cell lines are chosen based on their relevance to the physiological or pathological context being studied. The use of established cell lines provides reproducible systems to explore the molecular mechanisms underlying the effects of this compound.
HepG2 (Human Hepatoblastoma Cells): As the liver is a primary site of cholesterol and oxysterol metabolism, the HepG2 cell line is a crucial model. Studies using HepG2 cells have been instrumental in demonstrating the metabolism of 7-ketocholesterol. nih.govbioscientifica.com Research has shown that the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) is responsible for the initial metabolism of 7-ketocholesterol in these liver cells, converting it to 27-hydroxy-7-ketocholesterol. nih.govbioscientifica.com These cells have also been used to study the cytotoxic effects of various oxysterols. researchgate.net
MCF-7 (Human Breast Cancer Cells): The MCF-7 cell line, which is estrogen receptor-positive (ER+), is a key model for studying the role of oxysterols in breast cancer. nih.govcore.ac.uk Research has shown that 7-ketocholesterol can decrease the sensitivity of MCF-7 cells to chemotherapy drugs like doxorubicin (B1662922) by upregulating P-glycoprotein in an ERα-dependent manner. nih.gov Furthermore, studies have demonstrated that 27-hydroxycholesterol (B1664032) (27HC) promotes the growth of ER+ breast cancer cells, and this effect is linked to the expression of the metabolizing enzyme CYP7B1. core.ac.uk
HL-1 (Mouse Cardiac Muscle Cells): To investigate the impact of oxysterols on the cardiovascular system, the HL-1 cardiac cell line is utilized. nih.govnih.gov Studies with HL-1 cells have shown that 7-ketocholesterol can induce significant changes in lipid metabolism. nih.gov Specifically, it leads to the accumulation of cholesteryl esters and a reprogramming of lipid metabolism, which may be implicated in the pathogenesis of cardiovascular diseases. nih.gov
RAW264.7 (Mouse Macrophage-like Cells): Macrophages play a central role in atherosclerosis and the inflammatory response. The RAW264.7 cell line is a widely used model to study the effects of oxysterols on macrophage function. ahajournals.orgresearchgate.net For instance, research has shown that 27-hydroxycholesterol is involved in regulating the polarization of macrophages. mdpi.com Studies have also investigated how oxysterols affect macrophage processes like reactive oxygen species (ROS) production and phagocytic activity. researchgate.net
Table of Cell Lines Used in this compound Research
Gene Expression Profiling (e.g., RNA-seq, qPCR)
Gene expression analysis is fundamental to understanding the cellular response to this compound and its precursors. Techniques like RNA sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR) are instrumental in identifying and quantifying changes in messenger RNA (mRNA) levels, providing insights into the signaling pathways and cellular processes affected by these oxysterols.
Studies involving the precursor, 7-ketocholesterol (7-KC), have utilized these methods extensively. For instance, genome-wide transcriptome analysis using RNA-seq on murine retinal pigmented epithelium (mRPE) cells treated with 7-KC revealed 757 differentially expressed genes. ahajournals.org These genes were primarily associated with lipid metabolism, endoplasmic reticulum (ER) stress, inflammation, and cell death. ahajournals.org Specifically, an upregulation of genes related to cholesterol transport, such as ABCA1 and ABCG1, was noted, which are under the transcriptional control of the liver X receptor (LXR) activated by oxysterols. ahajournals.org Conversely, genes involved in cholesterol synthesis were downregulated. ahajournals.org In another study, RNA-seq performed on peritoneal macrophages treated with 7-KC identified the regulation of transcripts related to inflammation, cholesterol biosynthesis, and ER stress. bmbreports.org
Quantitative PCR (qPCR) is frequently employed to validate the findings from broader transcriptomic analyses like RNA-seq. researchgate.netmdpi.com In studies on breast cancer cell lines, qPCR was used to analyze the expression of genes such as the estrogen receptor α (ERα) and cytochrome P450 family 1 member B1 (CYP1B1) in response to 7-KC treatment. researchgate.net Furthermore, qPCR has been crucial in quantifying the mRNA expression of enzymes involved in oxysterol metabolism, such as CYP27A1, which converts 7-KC to this compound. bmbreports.orgarvojournals.org For example, qPCR determined that the mRNA levels of CYP27A1 in the retina are significant, suggesting a local capacity to metabolize 7-KC. arvojournals.org Similarly, in studies of lung mechanical ventilation, qPCR showed an increase in CYP27A1 gene expression in alveolar macrophages, correlating with increased 7-ketocholesterol production. bmbreports.org
The following table summarizes findings from gene expression studies on cells treated with 7-ketocholesterol.
| Cell Type/Model | Treatment | Key Gene Expression Changes | Method | Reference |
| Murine Retinal Pigmented Epithelium (mRPE) cells | 15 μM 7-Ketocholesterol | Upregulation of cholesterol transport genes (ABCA1, ABCG1); Downregulation of cholesterol synthesis genes. | RNA-seq | ahajournals.org |
| Murine Peritoneal Macrophages | 10 μM 7-Ketocholesterol | Regulation of transcripts for inflammation, cholesterol biosynthesis, and ER stress. | RNA-seq | bmbreports.org |
| Human Breast Cancer Cells (MCF-7, T47D, BT-20) | 7-Ketocholesterol | Varied expression of ERα and CYP1B1 depending on the cell line. | qPCR | researchgate.net |
| Human Retinal Pigment Epithelium (D407) cells | N/A | Quantification of CYP27A1, CYP46A1, SULT2B1b mRNA. | qPCR | arvojournals.org |
| Sus scrofa Alveolar Macrophages | Injurious Mechanical Ventilation | Increased CYP27A1 gene expression. | qPCR | bmbreports.org |
Proteomic Analysis of Target Proteins
Proteomic analysis provides a broad view of the changes in protein expression and post-translational modifications within a cell or tissue in response to a specific stimulus, such as an oxysterol. This methodology is critical for identifying the direct protein targets of this compound and understanding its downstream functional consequences.
While direct proteomic studies on this compound are limited, research on its precursor, 7-ketocholesterol (7-KC), offers significant insights. Thermal proteome profiling (TPP) has been used to identify protein targets of 7-KC in HeLa cell lysates. frontiersin.org This technique identified squalene (B77637) monooxygenase (SQLE), a key enzyme in cholesterol biosynthesis, as a known target of 7-KC, validating the approach. frontiersin.org The study also identified novel putative targets, providing a map of proteins that are thermally destabilized or stabilized upon binding to the oxysterol. frontiersin.org
In another study, mass spectrometry-based proteomics was applied to analyze the secretome and intracellular proteome of endothelial cells exposed to a non-toxic concentration of 7-KC. arvojournals.org The analysis identified 1805 secreted proteins and 2203 intracellular proteins, with 48 and 53 of them being regulated by 7-KC, respectively. arvojournals.org The regulated proteins were involved in processes such as the unfolded protein response, vascular homeostasis, angiogenesis, and blood coagulation, with a notable downregulation of Tissue Factor Pathway Inhibitor (TFPI), an antithrombotic agent. arvojournals.org
Furthermore, proteomic analysis of human THP-1 macrophages exposed to a mixture of 7-KC and 7β-hydroxycholesterol identified 19 differentially expressed proteins. plos.org These proteins were associated with signaling imbalances in cell death and longevity, lipid uptake and metabolism characteristic of foam cells, and inflammatory responses. plos.org
The table below details proteins identified as being modulated by 7-ketocholesterol.
| Cell Type | Methodology | Key Proteins Modulated | Biological Process Affected | Reference |
| HeLa Cells | Thermal Proteome Profiling (TPP) | Squalene Monooxygenase (SQLE) | Cholesterol Biosynthesis | frontiersin.org |
| Endothelial Cells | Mass Spectrometry-based Proteomics | Tissue Factor Pathway Inhibitor (TFPI) | Blood Coagulation, Vascular Homeostasis | arvojournals.org |
| THP-1 Macrophages | 2D Gel Electrophoresis & Mass Spectrometry | Histone Deacetylase 2, Macrophage Scavenger Receptor Types I & II | Cell Death, Lipid Metabolism, Inflammation | plos.org |
Immunohistochemistry and Immunofluorescence for Localization
Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful microscopic techniques used to visualize the presence and location of specific proteins within cells and tissues. These methods are invaluable for understanding where a compound like this compound or its metabolic machinery is localized, providing spatial context to its biological effects.
For instance, immunohistochemistry has been used to detect the accumulation of ubiquitinated proteins in human aortic smooth muscle cells treated with 7-ketocholesterol (7-KC), showing an intense granular signal in the cytoplasm. ahajournals.org This technique was also applied to human atherosclerotic plaques, revealing ubiquitin-positive smooth muscle cells, suggesting similar processes occur in vivo. ahajournals.org In studies of the retina, immunolocalization of the enzyme CYP27A1, which converts 7-KC to this compound, showed its presence mainly in the photoreceptor inner segments, with some staining in Müller cells, the RPE, and choriocapillaris. nih.gov
Immunofluorescence has been employed to observe changes in cellular structures and protein localization following oxysterol treatment. In studies on human retinal pigment epithelial (ARPE-19) cells, immunofluorescence failed to detect the translocation of the HuR protein in response to 7-KC, although it was observed in a positive control cell line. researchgate.net In monocytic cells, immunofluorescence was used to observe the dose- and time-dependent increase in the expression and cell-surface localization of the tight junction protein Zonula occludens-1 (ZO-1) upon treatment with 27-hydroxycholesterol. nih.gov Furthermore, immunofluorescence microscopy of organotypic brain slice cultures has been used to visualize neuronal injury through propidium (B1200493) iodide staining after treatment with 7-KC. researchgate.net
Fluorescence Resonance Energy Transfer (FRET) for Molecular Interactions
Fluorescence Resonance Energy Transfer (FRET) is a microscopy technique that can detect the proximity of two fluorescently labeled molecules on a nanometer scale, making it an excellent tool for studying direct molecular interactions in living cells.
FRET has been instrumental in studying the interactions of 7-ketocholesterol (7-KC) with cellular lipids. In human promonocytic U937 cells, FRET combined with biphoton spectral imaging confocal microscopy was used to demonstrate the interaction and colocalization of 7-KC with Nile Red, a fluorescent dye that stains neutral and polar lipids. nih.govnih.gov The occurrence of FRET between the intrinsic fluorescence of 7-KC and the fluorescence of Nile Red confirmed that 7-KC accumulates within the lipid structures stained by the dye. nih.govnih.gov This advanced imaging technique provided direct evidence that during 7-KC-induced apoptosis, the compound modifies the cellular lipid content and colocalizes with neutral and polar lipids inside cytoplasmic structures. nih.govnih.gov The use of 2-photon excitation in these FRET studies allows for deep tissue imaging with reduced phototoxicity, enhancing the utility of this method for studying lipid dynamics in response to oxysterols. researchgate.net
In Vitro and Ex Vivo Model Systems for this compound Research
The study of this compound relies heavily on various in vitro and ex vivo model systems that allow for controlled experimental conditions. These models range from single-cell-type cultures to more complex tissue systems that better recapitulate the in vivo environment.
Primary Cell Cultures and Immortalized Cell Lines
Primary cell cultures, which are derived directly from tissues, and immortalized cell lines, which have been modified to proliferate indefinitely, are the workhorses of oxysterol research. regmednet.comfrontiersin.org They provide a means to study the effects of compounds like this compound and its precursors on specific cell types.
A variety of cell lines have been employed in these studies. For example, human monocyte-derived macrophages (HMDMs) in primary culture were used to demonstrate the production of [³H]27-hydroxy-7-ketocholesterol from [³H]7-ketocholesterol. oup.comnih.gov These experiments also showed that HMDMs from a patient with cerebrotendinous xanthomatosis, who lack a functional sterol 27-hydroxylase (CYP27A1) enzyme, were unable to produce the compound. oup.comnih.gov
Immortalized cell lines are also widely used due to their robustness and homogeneity. The human breast cancer cell lines MCF-7 and T47D, and the human promonocytic U937 cell line have been used to investigate the effects of 7-ketocholesterol (7-KC) on cell viability, apoptosis, and drug sensitivity. researchgate.netresearchgate.netoup.com For instance, studies in MCF-7 cells showed that 7-KC could decrease the cytotoxicity of the chemotherapy drug doxorubicin. oup.comoncotarget.com The human retinal pigment epithelial cell line ARPE-19 is another common model used to study the inflammatory and cytotoxic effects of 7-KC. researchgate.net Additionally, immortalized rat Müller glial cells (rMC-1) and mouse photoreceptor-derived cells (661W) have been used to assess the differential cytotoxic effects of various oxysterols. nih.gov
The table below lists some of the cell lines used in research related to 7-ketocholesterol and its metabolites.
| Cell Line | Cell Type | Species | Application in Oxysterol Research | Reference(s) |
| HMDM | Primary Macrophages | Human | Metabolism of 7-KC to 27-OH-7-KC | oup.comnih.gov |
| MCF-7 | Immortalized Breast Adenocarcinoma | Human | Cytotoxicity, Drug Sensitivity, Gene Expression | researchgate.netoup.com |
| U937 | Immortalized Promonocytic | Human | Apoptosis, Lipid Accumulation, FRET Studies | nih.govnih.gov |
| ARPE-19 | Immortalized Retinal Pigment Epithelium | Human | Inflammation, Cytokine Signaling | researchgate.net |
| 661W | Immortalized Photoreceptor-derived | Mouse | Cytotoxicity of Oxysterols | nih.gov |
| rMC-1 | Immortalized Müller Glia | Rat | Cytotoxicity of Oxysterols | nih.gov |
| SH-SY5Y | Immortalized Neuroblastoma | Human | Neurotoxicity of Oxysterols | researchgate.netnih.gov |
Organotypic Slice Cultures
Organotypic slice cultures represent a sophisticated ex vivo model system that preserves the three-dimensional architecture and cellular diversity of a tissue, offering a bridge between in vitro cell culture and in vivo animal models. nih.gov This methodology is particularly valuable for neurodegenerative research.
Hippocampal slice cultures from rabbits and mice have been used to study the pathological effects of oxysterols. For example, organotypic hippocampal slices have been instrumental in demonstrating that 27-hydroxycholesterol can induce Alzheimer's disease-like pathology, including the accumulation of β-amyloid. nih.govnih.gov While direct studies using this compound in this system are not widely reported, research on its precursor, 7-ketocholesterol (7-KC), has shown that it can induce neuronal damage in organotypic brain slice cultures, albeit to a lesser extent than other insults. researchgate.net These studies often use fluorescence microscopy with dyes like propidium iodide to assess cell death within the distinct neuronal layers of the hippocampus. researchgate.net The use of organotypic cultures allows for the investigation of complex cell-cell interactions, such as the interplay between neurons and microglia, in response to oxysterol-induced stress. researchgate.net
Isolated Organ Perfusion Models
Isolated organ perfusion systems serve as a valuable ex vivo tool to investigate the metabolism and effects of specific compounds in a controlled environment that maintains the physiological architecture of an organ. While direct studies focusing exclusively on this compound in isolated perfused organs are not extensively documented in the available literature, the methodology has been applied to study related compounds, such as other oxysterols. For instance, the isolated perfused rat heart model has been used to study the effects of 7-keto-cholesterol. scispace.com This approach allows for the detailed examination of metabolic pathways and cellular responses within a specific organ without the systemic influences present in whole-animal models.
The perfusion of human placenta is another relevant model that has been used to characterize steroid release and metabolism, providing insights into the enzymatic activities within the placenta. researchgate.net Such models could be adapted to study the transport and metabolic fate of this compound across the placental barrier. researchgate.net The primary advantage of these models is the ability to precisely control the concentration of the substrate (in this case, this compound) and to collect perfusate and tissue samples for detailed analysis of metabolites and cellular changes.
In Vivo Animal Models for Investigating this compound Pathophysiology
In vivo animal models are indispensable for understanding the complex pathophysiological roles of this compound in a systemic context. Various models have been developed to manipulate the levels of this and related oxysterols, thereby allowing researchers to investigate their impact on disease development and progression.
Genetically modified rodent models have been instrumental in elucidating the endogenous pathways of oxysterol metabolism and their physiological consequences.
CYP27A1 Knockout and Transgenic Models: The enzyme sterol 27-hydroxylase (CYP27A1) is crucial for the synthesis of 27-hydroxycholesterol (27-HC), a precursor to this compound. frontiersin.org Mouse models with a knockout of the Cyp27a1 gene exhibit a lack of 27-HC. researchgate.net Conversely, transgenic mice overexpressing human CYP27A1 show significantly increased levels of 27-HC in various tissues, including the brain. nih.govresearchgate.net These models are critical for studying the specific effects of elevated or deficient 27-HC levels and its downstream metabolites. For example, studies using CYP27A1 overexpressing mice have demonstrated the detrimental effects of high 27-HC levels on cognitive function and brain glucose uptake. nih.gov
CYP7B1 Deletion Models: The enzyme oxysterol 7α-hydroxylase (CYP7B1) is responsible for the catabolism of 27-HC. nih.gov Mice with a deletion of the Cyp7b1 gene accumulate high levels of 27-HC due to reduced metabolism. researchgate.netnih.govkoreascience.kr These models, alongside CYP27A1 transgenic mice, provide a valuable comparative tool to study the impact of elevated 27-HC. Interestingly, despite high 27-HC levels, Cyp7b1 knockout mice have been shown to maintain intact learning and memory, suggesting that the effects of 27-HC may be context-dependent and influenced by the levels of other CYP7B1 substrates. nih.gov
| Model | Genetic Modification | Key Phenotype related to Oxysterols | Reference |
| CYP27A1 Knockout | Deletion of the Cyp27a1 gene | Absence of 27-hydroxycholesterol (27-HC) | researchgate.net |
| CYP27A1 Transgenic | Overexpression of human CYP27A1 | ~12-fold increase in brain 27-HC levels | researchgate.net |
| CYP7B1 Knockout | Deletion of the Cyp7b1 gene | Increased plasma levels of 27-HC | nih.govkoreascience.kr |
Dietary manipulation, particularly the use of high-cholesterol diets (HCD), is a common approach to induce hypercholesterolemia and study its pathological consequences, including alterations in oxysterol profiles.
Feeding animals a high-cholesterol diet has been shown to increase the serum levels of several oxysterols, including 27-HC. mdpi.com In LDL receptor-deficient and apolipoprotein E-deficient mice, a diet enriched with oxidized cholesterol led to increased serum concentrations of 7-ketocholesterol. ahajournals.org These models are particularly relevant for studying diet-induced pathologies such as atherosclerosis, where oxysterols are thought to play a significant role. For instance, in ApoE(-/-) mice, a high-cholesterol diet resulted in an enhanced expression of certain chemokines in atherosclerotic arteries, an effect that could be mimicked in cell culture by treatment with 27-HC. nih.gov
| Dietary Model | Animal Model | Key Findings Related to Oxysterols | Reference |
| High-Cholesterol Diet | Rabbits | Increased levels of 27-hydroxycholesterol and 7-ketocholesterol in heart tissue. | nih.gov |
| High-Cholesterol Diet | Mice | Increased serum levels of 27-HC. | mdpi.com |
| Oxidized-Cholesterol Diet | LDLR- and ApoE-deficient mice | 4-fold increase in serum 7-ketocholesterol. | ahajournals.org |
| High-Fat, High-Cholesterol Diet | Mice | Injection of 27-HC in these mice led to decreased plasma cholesterol. | koreascience.kr |
Pharmacological models involve the administration of agents to induce a disease state and study the role of specific molecules in its pathogenesis. In the context of this compound, this can involve the direct administration of the compound or its precursors to observe its effects.
For example, direct injection of 27-HC into rats has been shown to negatively affect cognitive function and cholesterol metabolism. frontiersin.org In studies on breast cancer, the administration of 27-HC to ovariectomized mouse models promoted tumor development. oncotarget.com Furthermore, pharmacological inhibitors of enzymes involved in oxysterol metabolism, such as CYP27A1 and CYP7B1, can be used to manipulate endogenous oxysterol levels and study the resulting physiological changes. nih.gov For example, treatment with cyclosporin (B1163) A, an inhibitor of sterol 27-hydroxylase, has been shown to ablate the production of water-soluble metabolites of 7-ketocholesterol in cell culture. nih.gov These models allow for a more direct assessment of the pathological effects of specific oxysterols.
Future Perspectives and Emerging Research Avenues for 27 Hydroxy 7 Keto Cholesterol
Integration of Multi-Omics Data (Lipidomics, Metabolomics, Proteomics, Transcriptomics)
The integration of various "omics" disciplines is poised to provide a holistic understanding of the roles of 27-Hydroxy-7-keto Cholesterol. By combining data from lipidomics, metabolomics, proteomics, and transcriptomics, researchers can construct a comprehensive picture of the metabolic pathways and cellular processes influenced by this oxysterol.
Lipidomics and Metabolomics: These approaches are crucial for identifying and quantifying this compound and other related lipids and metabolites in various biological samples. medrxiv.org For instance, lipidomic analysis of infant formulas has revealed the presence of 7-ketocholesterol (B24107), a related oxysterol, suggesting its potential as a biomarker for manufacturing processes. medrxiv.org In cardiac cells, metabolomic studies have shown that 7-ketocholesterol can induce significant changes in lipid metabolism, including a decrease in mevalonic acid pathway-derived metabolites and an increase in lysophospholipids. mdpi.com This detailed metabolic profiling helps to uncover the downstream effects of oxysterol accumulation.
Proteomics and Transcriptomics: These fields offer insights into how this compound affects gene and protein expression. Transcriptomic analysis of cardiac cells treated with 7-ketocholesterol revealed differential expression of genes involved in lipid metabolism, such as those for cholesterol transport and esterification. mdpi.com Similarly, in prostate cancer cells, transcriptome profiling showed that 27-hydroxycholesterol (B1664032) (27HC) can downregulate pathways related to DNA damage repair. nih.gov Proteomic analyses have been used to study the effects of oxysterols on various cell types, identifying changes in protein expression related to cellular stress and function. unito.itnih.gov For example, proteomics of endothelial cells exposed to 7-ketocholesterol identified alterations in proteins involved in the unfolded protein response and vascular homeostasis. nih.gov
The table below summarizes the application of multi-omics in oxysterol research.
| Omics Field | Application in Oxysterol Research | Key Findings Related to 7-keto/27-hydroxy Cholesterol | References |
|---|---|---|---|
| Lipidomics | Identification and quantification of oxysterols and other lipids. | Identified 7-ketocholesterol in infant formulas. | medrxiv.org |
| Metabolomics | Profiling of metabolic changes induced by oxysterols. | 7-ketocholesterol alters lipid metabolism in cardiac cells. | mdpi.com |
| Proteomics | Analysis of protein expression changes. | 7-ketocholesterol affects proteins involved in vascular homeostasis. | nih.gov |
| Transcriptomics | Analysis of gene expression changes. | 27HC downregulates DNA repair genes in prostate cancer cells. | nih.gov |
Computational Modeling and Systems Biology Approaches
Computational modeling and systems biology offer powerful tools to simulate and predict the behavior of complex biological systems involving this compound. nih.gov These approaches can integrate multi-omics data to build comprehensive models of metabolic networks and signaling pathways. nih.govdntb.gov.ua
Novel Therapeutic Strategy Identification based on Mechanistic Targets
A deeper understanding of the mechanisms of action of this compound is paving the way for the identification of novel therapeutic targets. sci-hub.se Research has shown that this oxysterol and its relatives can influence a variety of cellular processes, including inflammation, apoptosis, and cholesterol homeostasis. sci-hub.seresearchgate.netexonpublications.com
For example, 7-ketocholesterol has been shown to induce inflammation and apoptosis in various cell types, making it a potential target for anti-inflammatory and anti-apoptotic therapies. sci-hub.semdpi.com In the context of cancer, oxysterols like 27HC have been found to modulate the activity of estrogen receptors, suggesting that targeting this interaction could be a viable therapeutic strategy in hormone-dependent cancers. researchgate.netoncotarget.com Furthermore, the role of oxysterols in regulating cholesterol transport and metabolism through receptors like LXR presents another avenue for therapeutic intervention in metabolic diseases. nih.govresearchgate.netnih.gov
The table below details some potential therapeutic strategies targeting oxysterol pathways.
| Therapeutic Strategy | Mechanistic Target | Potential Disease Application | References |
|---|---|---|---|
| Anti-inflammatory agents | Pathways activated by 7-ketocholesterol (e.g., TLR4 signaling) | Atherosclerosis | sci-hub.se |
| Modulation of Estrogen Receptor activity | Estrogen Receptor α | Breast Cancer | researchgate.netoncotarget.com |
| LXR agonists | Liver X Receptor (LXR) | Metabolic Diseases, Alzheimer's Disease | nih.govfrontiersin.org |
| Inhibition of CYP27A1 | Cytochrome P450 27A1 | Hypercholesterolemia-related diseases | frontiersin.org |
Interplay with Microbiome and Host Metabolism
Emerging research highlights the significant interplay between the gut microbiome and the metabolism of cholesterol and its derivatives, including this compound. The gut microbiota can influence the production of bile acids from cholesterol, which in turn affects host metabolism. gutmicrobiotaforhealth.comfrontiersin.org
Gut microbes can regulate the expression of enzymes involved in bile acid synthesis, such as CYP7A1, CYP7B1, and CYP27A1. frontiersin.org This regulation can impact the levels of various oxysterols in the body. Furthermore, gut bacteria can directly metabolize cholesterol and bile acids, producing a range of compounds that can influence host physiology. bioscientifica.comnih.govmdpi.com Studies have shown that alterations in the gut microbiota composition are associated with changes in cholesterol metabolism and may contribute to diseases like atherosclerosis and Alzheimer's disease. bioscientifica.comresearchgate.net Understanding this complex interaction could lead to novel therapeutic approaches, such as the use of probiotics or prebiotics to modulate the gut microbiome and, consequently, oxysterol metabolism. gutmicrobiotaforhealth.com
Biomarker Potential in Disease Progression Research
The levels of this compound and related oxysterols in bodily fluids and tissues show promise as biomarkers for the progression of various diseases. portlandpress.com Altered levels of oxysterols have been observed in a range of conditions, including cardiovascular diseases, neurodegenerative diseases, and cancer. researchgate.netresearchgate.netmdpi.comnih.gov
For instance, elevated levels of 7-ketocholesterol are found in atherosclerotic plaques and are associated with an increased risk of cardiovascular events. researchgate.netresearchgate.net In Alzheimer's disease, changes in the brain levels of 24-hydroxycholesterol (B1141375) and 27-hydroxycholesterol have been reported. frontiersin.orgresearchgate.net In adrenocortical carcinoma, treatment with the drug mitotane (B1677208) leads to a significant increase in plasma levels of 27HC, suggesting its potential as a biomarker for treatment response. mdpi.com The ability to measure oxysterols in accessible samples like blood makes them attractive candidates for non-invasive monitoring of disease progression and therapeutic efficacy. portlandpress.com
Development of Advanced In Vitro Models (e.g., Organoids, Microfluidics)
The development of advanced in vitro models, such as organoids and microfluidic "organ-on-a-chip" systems, is revolutionizing the study of this compound. nih.govresearchgate.netaccscience.com These models provide a more physiologically relevant environment compared to traditional 2D cell cultures, allowing for a more accurate investigation of the effects of oxysterols on human tissues. nih.govfrontiersin.org
Organoids, which are three-dimensional structures that mimic the architecture and function of organs, can be used to study the impact of this compound on specific tissues, such as the liver or brain. nih.govoxysterols.net For example, liver organoids are being used to model non-alcoholic fatty liver disease and to study how oxysterols contribute to its pathogenesis. oxysterols.net Microfluidic devices can be integrated with organoids to create "organoids-on-a-chip," which allow for precise control of the cellular microenvironment and the simulation of physiological processes like blood flow. nih.govresearchgate.netaccscience.comfrontiersin.org These advanced models will be invaluable for dissecting the complex roles of this compound in health and disease and for screening potential therapeutic compounds.
Q & A
Q. What are the primary analytical techniques for detecting and quantifying 27-Hydroxy-7-keto Cholesterol in biological samples?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard due to its high sensitivity and specificity for oxysterols like this compound. Protocols involve derivatization (e.g., with Girard P reagent) to enhance ionization efficiency .
- Gas Chromatography (GC) coupled with flame ionization detection (FID) is an alternative but requires extensive sample preparation (e.g., saponification, lipid extraction) and lacks resolution for structurally similar oxysterols .
- Key Consideration: Include internal standards (e.g., deuterated analogs like 7α-hydroxycholesterol-d7) to correct for matrix effects .
Q. What in vivo or in vitro models are commonly used to study the metabolic pathways of this compound?
Methodological Answer:
- Mouse models (e.g., LDLR<sup>-/-</sup> or ApoE<sup>-/-</sup>) are used to study hypercholesterolemia-induced oxysterol accumulation. These models allow tracking of this compound in atherosclerosis progression .
- HepG2 cell lines are employed to investigate hepatic metabolism, particularly CYP27A1 enzyme activity, which generates this compound from cholesterol precursors .
- Data Pitfall: Species-specific differences in cholesterol metabolism may limit translational relevance. For example, murine CYP27A1 activity differs from humans .
Advanced Research Questions
Q. How can researchers resolve contradictions in data linking this compound to both pro-inflammatory and anti-inflammatory effects?
Methodological Answer:
- Contextual analysis : Evaluate experimental conditions (e.g., concentration ranges, cell types). For instance, low concentrations (nM) may activate anti-inflammatory LXR pathways, while high concentrations (µM) promote NLRP3 inflammasome activation .
- Dose-response studies : Use gradient dosing in vitro (e.g., THP-1 macrophages) to identify threshold effects.
- Framework Application: Apply McCracken’s five-step qualitative analysis to categorize conflicting results by biological context, as seen in studies of oxysterol duality .
Q. What experimental designs are optimal for investigating this compound as a biomarker for neurodegenerative diseases?
Q. How can researchers leverage the FINER criteria to formulate hypotheses about this compound’s role in cancer progression?
Methodological Answer:
- Feasible : Prioritize cell lines with endogenous oxysterol production (e.g., breast cancer MDA-MB-231 cells).
- Novel : Investigate understudied pathways, such as this compound’s interaction with ERβ in hormone-resistant cancers.
- Ethical : Use patient-derived xenografts (PDX) instead of primary tumors for initial screening.
- Relevant : Align with clinical observations (e.g., elevated oxysterols in metastatic patients) .
Q. What strategies mitigate variability in this compound measurements across multi-center studies?
Methodological Answer:
- Standardized protocols : Adopt consensus pre-analytical steps (e.g., immediate sample freezing at -80°C, avoidance of repeated freeze-thaw cycles) .
- Inter-laboratory calibration : Use shared reference materials (e.g., NIST SRM 1950 plasma) and participate in external quality assessment (EQA) schemes.
- Data Contradiction Management: Apply Owen’s framework to identify systematic biases (e.g., LC-MS column degradation) through blinded re-analysis .
Key Resources for Methodological Rigor
- Analytical Protocols : Refer to hypercholesterolemia studies in Journal of Lipid Research for LC-MS workflows .
- Conflict Resolution : Utilize thematic analysis frameworks from qualitative research to dissect contradictory findings .
- Ethical Compliance : Follow NIH guidelines for oxysterol research involving human biospecimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
